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  • Product: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
  • CAS: 1179337-03-1

Core Science & Biosynthesis

Foundational

Structural Characteristics and Properties of 2-Benzhydryl-5-oxa-2,8-diazaspirononane: A Technical Guide

Structural Characteristics and Properties of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane: A Technical Guide Executive Summary In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the adoption...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characteristics and Properties of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane: A Technical Guide

Executive Summary

In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the adoption of spirocyclic scaffolds. As a Senior Application Scientist, I frequently leverage spirocycles to rescue pipeline candidates suffering from poor pharmacokinetic profiles or off-target toxicity.

2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane (CAS: 1179337-03-1) represents a highly specialized, three-dimensional building block. It consists of a strained azetidine ring spiro-fused to a morpholine ring, functionalized with a bulky, lipophilic benzhydryl (diphenylmethyl) group. This architecture provides orthogonal exit vectors that traditional flat heterocycles (like piperazine) cannot achieve, making it a premium bioisostere for modulating basicity, increasing metabolic stability, and enhancing target selectivity[2].

Structural Architecture & Physicochemical Properties

The core of this molecule is the 5-oxa-2,8-diazaspiro[1]nonane system. While a standard piperazine chair conformation projects its substituents in roughly the same equatorial/axial planes, the spiro[1] fusion forces the azetidine and morpholine rings to sit perpendicular to one another[2].

The addition of the benzhydryl group at the N-2 position (on the azetidine ring) introduces a massive lipophilic anchor. This motif is a classic pharmacophore element utilized in CNS-active drugs (e.g., monoamine transporter inhibitors) and antihistamines to occupy deep, hydrophobic receptor pockets.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane
CAS Registry Number 1179337-03-1
Molecular Formula C₁₉H₂₂N₂O[3]
Molecular Weight 294.39 g/mol [3]
Core Scaffold Spiro[1]nonane (Azetidine spiro-fused to Morpholine)
Key Substituent Benzhydryl (Diphenylmethyl) at N-2
Primary Utility 3D Bioisostere, Muscarinic/Adrenergic Ligand Scaffold[4]

Pharmacological Rationale & Bioisosterism

When we replace a morpholine or piperazine ring with a 5-oxa-2,8-diazaspiro[1]nonane core, we are engineering the molecule's spatial footprint. The logical progression of this bioisosteric replacement is mapped below.

Bioisosterism A Traditional Flat Core (e.g., Piperazine) B Spirocyclic Scaffold (5-oxa-2,8-diazaspiro[3.5]nonane) A->B Bioisosteric Replacement C Increased sp3 Character (Fsp3) B->C D Enhanced 3D Vector Projection B->D E Improved Metabolic Stability B->E F Superior ADME & Target Selectivity C->F D->F E->F

Caption: Logical framework demonstrating the ADME benefits of replacing flat heterocycles with spirocycles.

Synthetic Methodology & Self-Validating Protocol

Synthesizing this target requires the chemoselective reduction of its lactam precursor: 2-benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one .

The Causality of Reagent Selection: Why do we use Borane dimethyl sulfide (BH₃·SMe₂) instead of Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a powerful nucleophile that can trigger E1cB-like ring-opening side reactions in the highly strained, 4-membered azetidine ring. Borane, conversely, is an electrophilic reducing agent. It safely coordinates to the electron-rich lactam carbonyl oxygen first, activating it toward intramolecular hydride transfer, thereby preserving the fragile spirocyclic architecture[4].

Step-by-Step Experimental Protocol

Reagents:

  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one (2.0 g)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 10.7 mL)[4]

  • Anhydrous THF (40 mL)

  • Methanol (for quench)

  • Dilute HCl and NaOH (for workup)

Procedure:

  • Substrate Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the lactam precursor (2.0 g) in anhydrous THF (40 mL).

    • Causality: Strict anhydrous conditions are critical. Moisture rapidly degrades BH₃·SMe₂ into unreactive boric acid and hydrogen gas.

  • Reductant Addition: Cool the mixture to 0°C. Slowly add BH₃·SMe₂ (10.7 mL) dropwise[4].

    • Causality: Dropwise addition controls the exothermic Lewis acid-base coordination between the borane and the lactam carbonyl.

  • Thermal Reduction: Remove the cooling bath and heat the reaction mixture to 70°C for 50 minutes[4].

    • Causality: Thermal energy is required to drive the hydride transfer and eliminate the borate leaving group, converting the hemiaminal intermediate to the fully reduced amine.

  • Quenching (Self-Validating Step): Cool the reaction to 0°C and carefully add Methanol dropwise.

    • Validation: Methanol reacts with unconsumed BH₃ to produce trimethyl borate and H₂ gas. The cessation of visible effervescence (bubbling) is your immediate, visual validation that the active reductant has been fully neutralized, rendering the mixture safe for aqueous workup.

  • Adduct Cleavage: Add dilute HCl and heat briefly, then basify the mixture with NaOH.

    • Causality: Borane forms a highly stable adduct with the newly generated basic amine. If you skip acidic hydrolysis, your yield will artificially appear near zero because the product remains trapped as a non-polar borane complex. Acidic boiling breaks the B-N bond.

  • Isolation: Partition the mixture between ethyl acetate and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-benzhydryl-5-oxa-2,8-diazaspiro[1]nonane[4].

SyntheticWorkflow Step1 1. Substrate Preparation Dissolve Lactam in Dry THF Step2 2. Reductant Addition Dropwise BH3·SMe2 at 0°C Step1->Step2 Step3 3. Thermal Reduction Reflux at 70°C for 50 mins Step2->Step3 Step4 4. Quenching MeOH addition until bubbling stops Step3->Step4 Step5 5. Adduct Cleavage Acidic Hydrolysis (HCl) Step4->Step5 Step6 6. Isolation Basification & Extraction Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective borane reduction of the spirocyclic lactam.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • WO2009098448A1 - Diazaspiro[5.
  • Oxaaza Spiro Compounds for Pharmaceutical Synthesis Source: MySkinRecipes Chemical Database URL:[Link]

Sources

Exploratory

The Strategic Role of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in Modern Spirocyclic Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks. Among these, spirocyclic amines have emerged as privileged bioisosteres for traditional morpholine and piperazine rings. This technical guide explores the specific utility, physicochemical advantages, and synthetic applications of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane —a highly versatile building block utilized in the development of kinase inhibitors, GPCR modulators, and antimalarial agents.

The "Escape from Flatland" Paradigm and Spirocyclic Bioisosterism

For decades, drug discovery relied heavily on flat, aromatic heterocycles due to their ease of synthesis via standard cross-coupling reactions. However, high molecular planarity often correlates with poor aqueous solubility, high plasma protein binding, and increased off-target toxicity [1]. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) introduces critical three-dimensionality, improving the pharmacokinetic (PK) profile and target specificity of lead compounds.

The 5-oxa-2,8-diazaspiro[3.5]nonane core acts as a conformationally restricted bioisostere for morpholine or piperazine. By linking an azetidine ring to a morpholine ring via a single spiro-carbon atom, the scaffold projects its substituents into orthogonal vectors. This unique geometry allows medicinal chemists to probe deep binding pockets that are inaccessible to flat aromatic rings.

The Role of the Benzhydryl Group

In the specific building block 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane , the benzhydryl (diphenylmethyl) group serves a dual purpose:

  • Orthogonal Protection: It is highly stable to strong bases, nucleophiles, and electrophilic reducing agents (unlike Boc or Cbz groups). This allows for harsh synthetic manipulations on the morpholine nitrogen (position 8) without unwanted side reactions.

  • Lipophilic Vectoring: In early-stage screening, the bulky benzhydryl group can act as a lipophilic anchor, driving hydrophobic interactions in large allosteric pockets before being optimized out in later lead-optimization stages.

Target-Directed Applications in Drug Discovery

The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold has been successfully integrated into several high-profile drug discovery campaigns:

  • Immuno-Oncology (DGKα/ζ Inhibitors): Diacylglycerol kinases (DGKα and DGKζ) attenuate T-cell activation. Dual inhibition of these kinases restores immune responses against tumors. Recent structure-activity relationship (SAR) studies identified that incorporating the 5-oxa-2,8-diazaspiro[3.5]nonane core significantly improved cellular potency and whole-blood activity compared to linear amine counterparts [2].

  • Targeted Cancer Therapy (SHP2 & DDR1 Inhibitors): The scaffold is featured in patented inhibitors of SHP2 phosphatase and Discoidin Domain Receptor 1 (DDR1), where the spirocycle's rigidity perfectly positions hydrogen-bond acceptors to interact with the kinase hinge regions [3].

  • Pulmonary Disorders (Muscarinic Antagonists): Early AstraZeneca patents utilized the benzhydryl-protected spirocycle to synthesize dual muscarinic-receptor antagonists and β -adrenoceptor agonists for chronic obstructive pulmonary disease (COPD) [4].

Pathway TCR T-Cell Receptor (TCR) Stimulation PLC PLCγ1 Activation TCR->PLC DAG Diacylglycerol (DAG) Accumulation PLC->DAG DGK DGKα/ζ (Kinase Target) DAG->DGK Substrate PKC PKCθ / RasGRP1 (Immune Activation) DAG->PKC Promotes PA Phosphatidic Acid (PA) (Immunosuppression) DGK->PA Converts Inhibitor Spirocyclic Inhibitor (e.g., Fluoroalkene derivative) Inhibitor->DGK Blocks

Mechanism of DGKα/ζ inhibition by spirocyclic derivatives to restore T-cell activation.

Comparative Physicochemical Profiling

The substitution of a standard morpholine ring with a spirocyclic counterpart fundamentally alters the physicochemical properties of the resulting drug candidate. The table below summarizes the quantitative shifts in molecular properties.

PropertyMorpholinePiperazine5-oxa-2,8-diazaspiro[3.5]nonane Core
Fsp3​ (Fraction of sp3 Carbons) 1.001.001.00 (Higher 3D spatial volume)
Molecular Weight ( g/mol ) 87.1286.14128.17
Topological Polar Surface Area (TPSA) 21.26 Ų24.06 Ų~33.00 Ų
Vector Geometry Linear / EquatorialLinear / EquatorialOrthogonal (90° projection)
Metabolic Stability (CYP450) High susceptibility to α -oxidationModerate susceptibilityHigh (Sterically shielded α -protons)
LogP Contribution Hydrophilic (-0.86)Hydrophilic (-1.17)Moderately Lipophilic (~0.5 - 1.0)

Synthetic Methodologies & Experimental Protocols

The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane requires precise control over cyclization and reduction conditions. The following self-validating protocol details the formation of the spirocycle from an azetidine precursor, adapted from established pharmaceutical workflows [4].

Protocol: Synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane

Phase 1: Base-Mediated Spirocyclization Causality: Potassium tert-butoxide (KOtBu) is utilized as a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the tertiary hydroxyl group of the azetidine precursor. The resulting alkoxide acts as an internal nucleophile, displacing the primary chloride via an intramolecular Williamson ether synthesis to form the morpholinone ring.

  • Preparation: Dissolve 2.6 g of N-((1-benzhydryl-3-hydroxyazetidin-3-yl)methyl)-2-chloroacetamide in 50 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Heat a separate solution of KOtBu (15.08 mL of a 1M solution in tert-butanol) in 150 mL of THF to 75°C.

  • Cyclization: Add the precursor solution dropwise over 90 minutes to the vigorously stirred KOtBu solution.

  • Validation Check: The slow addition ensures high dilution conditions, preventing intermolecular dimerization and favoring the intramolecular spirocyclization.

  • Workup: Stir for 10 minutes post-addition, cool to room temperature, and remove solvents under reduced pressure. Partition the residue between ethyl acetate and brine. Dry the organic layer over Na2​SO4​ and evaporate to yield 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (Yield: ~2.05 g).

Phase 2: Electrophilic Lactam Reduction Causality: Borane dimethyl sulfide complex ( BH3​⋅SMe2​ ) is chosen over Lithium Aluminum Hydride (LAH). BH3​ is an electrophilic reducing agent that coordinates directly to the electron-rich carbonyl oxygen of the lactam, reducing it to the cyclic amine without cleaving the newly formed spiro-ether linkage or the benzhydryl protecting group.

  • Reduction: Dissolve 2.0 g of the intermediate lactam in 40 mL of dry THF. Add 10.7 mL of BH3​⋅SMe2​ (2M in THF) dropwise.

  • Heating: Stir the resultant solution at 70°C under nitrogen for 50 minutes.

  • Quenching: Cool the mixture to 0°C and carefully quench with methanol, followed by 1M HCl. Causality: The acidic quench is mandatory to destroy the highly stable amine-borane complex that forms post-reduction, liberating the free basic spirocycle.

  • Isolation: Basify the aqueous layer with NaOH, extract with dichloromethane, dry, and concentrate to afford the final 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane .

G A Target Identification (e.g., DGKα/ζ, SHP2) B Scaffold Selection (5-oxa-2,8-diazaspiro[3.5]nonane) A->B C Orthogonal Functionalization (Buchwald-Hartwig / SNAr) B->C D Benzhydryl Deprotection (Pd/C, H2 or Lewis Acid) C->D E Lead Optimization (In Vitro & In Vivo Profiling) D->E

Workflow for integrating spirocyclic scaffolds into targeted drug discovery pipelines.

Conclusion

The integration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane into medicinal chemistry workflows exemplifies the industry's strategic shift toward high- Fsp3​ architectures. By providing a rigid, orthogonal vector projection while maintaining excellent metabolic stability, this scaffold overcomes the inherent limitations of planar heterocycles. The robust orthogonal protection offered by the benzhydryl group further empowers chemists to execute complex, multi-step functionalizations, accelerating the discovery of next-generation therapeutics.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SHP2 INHIBITORS Source: European Patent Office - EP 3772513 A1 URL
  • Compounds (Diazaspiro [5.5] undecane derivatives and related compounds)
Foundational

Physicochemical properties of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold

An In-Depth Technical Guide to the Physicochemical Properties of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Scaffold Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery In the landscape of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Scaffold

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter is paramount. The limitations of "flat" aromatic systems have driven researchers toward more three-dimensional structures that can offer improved physicochemical properties and explore new regions of chemical space. Spirocyclic scaffolds, in particular, have gained significant attention as they introduce conformational rigidity and non-coplanar exit vectors for functional group placement.[1] These attributes often translate into enhanced solubility, optimized lipophilicity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2][3]

This guide focuses on the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane core, a scaffold of emerging interest. It combines the structural rigidity of the spiro[3.5]nonane system, the hydrogen bonding capabilities of the oxa-diaza arrangement, and the significant lipophilic character of the benzhydryl group. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in rationally designing and optimizing drug candidates derived from this core.

This document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. It outlines not only what properties to measure but why they are critical and how to determine them with robust, self-validating experimental protocols.

Core Scaffold Analysis: Structure and Predicted Properties

The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold is characterized by an azetidine ring and a morpholine-like ring fused at a single quaternary carbon atom. The bulky, non-polar benzhydryl (diphenylmethyl) group is attached to the nitrogen of the azetidine ring.

Caption: Chemical structure of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

While comprehensive experimental data for this specific scaffold is not yet widely published, its physicochemical properties can be predicted using computational models. These in silico predictions are invaluable for guiding initial experimental design and anticipating potential challenges, such as poor solubility.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₂₀H₂₄N₂O Defines the elemental composition and exact mass.
Molecular Weight 308.42 g/mol Influences diffusion, bioavailability, and fits within typical "drug-like" space.
cLogP (Octanol/Water) ~3.5 - 4.5 Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and high metabolic clearance.[4]
Topological Polar Surface Area (TPSA) ~36.5 Ų Suggests good potential for oral bioavailability based on polarity.[5]
Hydrogen Bond Donors 1 (from the N8-H) Participates in target binding and influences solubility.
Hydrogen Bond Acceptors 3 (N2, O5, N8) Key for molecular recognition at the target site and for solubility in aqueous media.
Rotatable Bonds 3 A low number suggests conformational rigidity, which can be favorable for binding affinity but may hinder solubility.
pKa (Strongest Basic) ~8.5 - 9.5 (Predicted for N8) Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[6]

| pKa (Weakest Basic) | ~6.0 - 7.0 (Predicted for N2) | The second basic center influences the overall charge distribution of the molecule across different pH environments. |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of the most critical physicochemical properties. The causality behind experimental choices is emphasized to ensure a self-validating and robust characterization.

Ionization Constant (pKa) Determination

Causality & Importance: The presence of two basic nitrogen atoms makes pKa the most critical property to define. The pKa dictates the charge of the molecule at a given pH, which directly governs its aqueous solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[6] Potentiometric titration is the gold-standard method due to its accuracy and ability to resolve multiple ionization constants.

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in a known volume (e.g., 20 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is necessary for highly lipophilic compounds.

    • Add a known concentration of standardized hydrochloric acid (HCl) to fully protonate both nitrogen centers.

    • Use a calibrated pH electrode and an automated titrator for precise measurements.

  • Titration:

    • Titrate the solution with a standardized solution of sodium hydroxide (NaOH) at a constant, slow rate.

    • Record the pH of the solution after each incremental addition of NaOH.

    • Continue the titration well past the final equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points indicate the two equivalence points for the diprotic base.

    • Utilize derivative plots (dpH/dV) to accurately identify the equivalence points.

    • Specialized software can be used to refine the pKa values by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD) Determination

Causality & Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, metabolic stability, and promiscuity.[4]

  • LogP measures the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH (typically 7.4), accounting for both neutral and ionized species. For a basic compound like this, LogD at physiological pH will be significantly lower than its LogP.

The "shake-flask" method is the traditional and most direct method for measuring partition coefficients.[6]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • System Preparation:

    • Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

    • Pre-saturate the buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).

    • Add an equal volume of pre-saturated n-octanol (2 mL).

    • Seal the vial and shake vigorously on a mechanical shaker for a set period (e.g., 1-3 hours) to allow equilibrium to be reached.

    • Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The concentration in the n-octanol phase can be determined by difference from the initial total amount added.

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)

A Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) B Add Compound to Buffer A->B C Add n-Octanol B->C D Shake to Equilibrium C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Aqueous Phase (HPLC) E->F G Calculate LogD₇.₄ F->G

Caption: Experimental workflow for LogD determination using the shake-flask method.

Aqueous Solubility Determination

Causality & Importance: Poor aqueous solubility is a major cause of failure in drug development. It limits oral absorption and can make intravenous formulation impossible. Given the high predicted LogP of this scaffold, solubility is expected to be a significant challenge. The equilibrium solubility (or thermodynamic solubility) measurement is the most reliable method, as it reflects the true saturation point of the compound.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing a buffer solution at a relevant pH (e.g., pH 2.0 for stomach conditions and pH 7.4 for intestinal/blood conditions). The excess solid is crucial to ensure saturation is reached.

    • Use a small amount of co-solvent if necessary for initial wetting, but keep it to a minimum (<1%) to avoid artificially inflating the solubility value.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is fully established.

    • Visually confirm that excess solid remains at the end of the incubation period.

  • Separation and Quantification:

    • Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation is required.

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Table 2: Expected Data Output for Core Scaffold

Property Experimental Method Expected Outcome & Interpretation
pKa₁ Potentiometric Titration ~8.5 - 9.5. The piperidine-like N8 will be mostly protonated at physiological pH, aiding solubility.
pKa₂ Potentiometric Titration ~6.0 - 7.0. The azetidine N2 will be partially protonated, contributing to a +1 to +2 charge state at physiological pH.
LogP Shake-Flask (at pH 12) >3.5. High lipophilicity driven by the benzhydryl group.
LogD₇.₄ Shake-Flask (at pH 7.4) ~2.0 - 2.5. Significantly lower than LogP due to protonation at N8, which improves partitioning into the aqueous phase.
Aqueous Solubility (pH 7.4) Equilibrium Shake-Flask <10 µg/mL. Expected to be low due to high LogP, posing a formulation and bioavailability challenge.

| Aqueous Solubility (pH 2.0) | Equilibrium Shake-Flask | >100 µg/mL. Expected to be significantly higher due to the full protonation of both nitrogen atoms, forming a more soluble salt. |

Conclusion and Forward Look

The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold presents a compelling starting point for drug discovery, offering a unique three-dimensional architecture. However, its physicochemical profile is a double-edged sword. The high lipophilicity imparted by the benzhydryl group is favorable for membrane permeability but simultaneously creates a significant challenge for aqueous solubility.

The experimental determination of pKa, LogD, and pH-dependent solubility, as outlined in this guide, is a mandatory first step. The data generated from these protocols will provide the foundational knowledge required to guide subsequent medicinal chemistry efforts. Strategies such as replacing the benzhydryl group with smaller or more polar moieties, or introducing polar functional groups on the six-membered ring, can be rationally designed based on this initial characterization to achieve a more balanced physicochemical profile for successful drug development.

References

  • Eadsforth, C. V., & Moser, P. (2014). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 48(16), 9408–9416.
  • The Handbook of Medicinal Chemistry: Principles and Practice. (2023, February 3). Royal Society of Chemistry.
  • Aldabbagh, F., & Grealis, J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13873. [Link]

  • Buttar, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(24), 13121. [Link]

  • Grygorenko, O. O., et al. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. ChemRxiv.
  • DeGoey, D. A., et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Medicinal Chemistry Letters, 2(12), 949–953. [Link]

  • Mykhailiuk, P. K. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 9(2), 114-120. [Link]

  • NextSDS. (n.d.). 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.
  • Crysdot. (n.d.). 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Derivatives: A Strategic Blueprint for Drug Development

An In-Depth Technical Guide This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) characterization of novel 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivatives. As this chemical serie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) characterization of novel 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivatives. As this chemical series represents a novel class of compounds, this document serves as a strategic blueprint for researchers, scientists, and drug development professionals. It outlines the critical sequence of in vitro and in vivo studies designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties essential for advancing a new chemical entity (NCE) from discovery to a viable clinical candidate. The narrative emphasizes the causality behind experimental choices, ensuring a robust, self-validating approach to data generation and interpretation.

Introduction: The Imperative for Early ADME Profiling

The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold presents a unique three-dimensional structure that offers exciting possibilities for exploring new pharmacological targets. However, promising in vitro potency can often be nullified by poor pharmacokinetic properties, leading to late-stage attrition in drug development. An estimated 10% of drug candidates fail in clinical trials due to unfavorable pharmacokinetics.[1] Therefore, a front-loaded, integrated ADME screening strategy is not just beneficial but essential.[2][3][4]

This guide details a multi-tiered approach, beginning with high-throughput in vitro assays to enable early compound selection and structure-activity relationship (SAR) optimization, followed by definitive in vivo studies to understand the compound's behavior in a complex biological system.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling focuses on a panel of in vitro assays designed to rapidly assess key ADME liabilities.[5][6] These assays provide critical data on a compound's intrinsic stability, bioavailability potential, and distribution characteristics, guiding the selection of the most promising candidates for further development.[2][4]

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. These assays measure the rate of disappearance of a compound when incubated with liver-derived enzyme systems.[7]

Scientist's Rationale: The liver is the primary site of drug metabolism.[1] We utilize two main systems: liver microsomes and hepatocytes. Microsomes primarily assess Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, while hepatocytes provide a more complete picture by including both Phase I and Phase II (conjugation) pathways.[7][8] An initial screen with liver microsomes is cost-effective for high-throughput evaluation. Compounds with high stability are then progressed to hepatocyte assays for a more comprehensive assessment.

Experimental Protocol: Microsomal Stability Assay [7][8]

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO) and dilute to a working concentration in the buffer. The final incubation concentration is typically 1-3 µM.[7]

    • Prepare an NADPH regenerating system. This is critical as CYP enzymes are NADPH-dependent.

  • Incubation:

    • Pre-warm the microsomal solution and test compound mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[7]

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.[9]

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to precipitate proteins.

    • Transfer the supernatant for bioanalysis.

  • Analysis and Data Interpretation:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Hypothetical Metabolic Stability Data

Compound IDSpeciest½ (min)CLint (µL/min/mg)Stability Classification
BOS-001Human> 60< 11.5High
BOS-002Human2527.7Moderate
BOS-003Human< 5> 138.6Low
BOS-001Rat4515.4High
Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug can interact with its therapeutic target and be cleared from the body—a concept known as the "free drug hypothesis".[10] Therefore, determining the extent of PPB is crucial for interpreting efficacy and toxicity data.

Scientist's Rationale: High binding to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) can limit a drug's efficacy and distribution into tissues.[10] We employ Rapid Equilibrium Dialysis (RED) as it is considered a gold-standard method, minimizing non-specific binding and providing reliable results.[10][11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [11][12]

  • Device Preparation: Utilize a commercial RED device, which consists of single-use inserts with a semi-permeable membrane (typically 8,000 Da molecular weight cutoff) separating a sample chamber from a buffer chamber.

  • Sample Addition:

    • Add plasma (e.g., human, rat) containing the test compound (e.g., 5 µM) to the sample chamber of the insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation:

    • Place the loaded inserts into the base plate, seal it, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[10]

  • Sample Collection and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement, the plasma sample is typically matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma.

    • Precipitate proteins with acetonitrile containing an internal standard and analyze both fractions by LC-MS/MS.

  • Data Interpretation:

    • Calculate the Fraction Unbound (fu) using the formula:

      • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Data Presentation: Hypothetical Plasma Protein Binding Data

Compound IDSpeciesFraction Unbound (fu)Percent Bound (%)Binding Classification
BOS-001Human0.0892%High
BOS-002Human0.2575%Moderate
BOS-003Human0.5545%Low
Intestinal Permeability Assessment (Caco-2 Assay)

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14]

Scientist's Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[13][14] This allows for the measurement of a compound's apparent permeability (Papp) and the identification of whether it is a substrate for active efflux, which can limit absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [15][16]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for full differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value >200 Ω·cm² typically indicates sufficient monolayer integrity.[16]

    • Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Transport Experiment:

    • The experiment is performed in two directions: Apical (A) to Basolateral (B) to measure absorption, and Basolateral (B) to Apical (A) to measure efflux.[13]

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the donor chamber (Apical for A-B transport, Basolateral for B-A transport).

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[14]

Data Presentation: Hypothetical Caco-2 Permeability Data

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate
BOS-00115.216.11.1HighNo
BOS-0028.529.83.5ModerateYes
BOS-0030.91.11.2LowNo

Part 2: Bioanalytical Method Development for In Vivo Studies

Accurate quantification of the drug and its potential metabolites in biological matrices (plasma, urine, tissues) is the bedrock of any pharmacokinetic study.[17] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[17][18]

Scientist's Rationale: Before proceeding to in vivo studies, a robust and validated bioanalytical method is required. Method development involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure the analyte of interest can be distinguished from endogenous matrix components.[18] Validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible.[19]

Key Stages of LC-MS/MS Method Development & Validation
  • Mass Spectrometry Tuning: The compound is infused directly into the mass spectrometer to determine the optimal parent ion and the most stable, abundant product ions for detection in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity.[20]

  • Chromatographic Separation: Develop a liquid chromatography method (typically UPLC or HPLC) that provides a sharp, symmetrical peak for the analyte and separates it from any interfering components in the matrix. Key parameters include column choice, mobile phase composition, and gradient elution.[21]

  • Sample Preparation: Devise a sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently remove proteins and other interferences from the biological sample before injection.[17][19]

  • Method Validation: Conduct a series of experiments to confirm the method's performance characteristics, including:

    • Selectivity & Specificity: Ensure no interference at the retention time of the analyte.

    • Linearity, Accuracy, & Precision: Demonstrate the method is accurate over a defined concentration range.

    • Matrix Effect: Assess whether the biological matrix suppresses or enhances the analyte signal.

    • Stability: Confirm the analyte is stable during sample collection, storage, and processing (e.g., freeze-thaw stability, bench-top stability).[19]

Part 3: Definitive In Vivo Pharmacokinetic Assessment

In vivo studies are essential to understand how the integrated ADME properties of a compound manifest in a living organism.[22][23] Rodent models, typically rats or mice, are standard for initial PK studies due to their well-characterized physiology and ease of handling.[24][25]

Scientist's Rationale: A well-designed rodent PK study provides key parameters like clearance, volume of distribution, half-life, and bioavailability.[22] We typically include both intravenous (IV) and oral (PO) administration routes. The IV dose allows for the determination of absolute clearance and volume of distribution, while the PO dose, when compared to the IV data, reveals the oral bioavailability—a critical parameter for an orally administered drug.

Visual Workflow: In Vivo Rodent PK Study

G cluster_prep Study Preparation cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Analysis & Reporting Formulation Compound Formulation (e.g., Solubilizing Vehicle) Dose_Calc Dose Calculation (Based on Body Weight) Formulation->Dose_Calc Animal_Acclimation Animal Acclimation & Fasting (Sprague-Dawley Rats) Animal_Acclimation->Dose_Calc IV_Dosing IV Bolus Dose (e.g., 1 mg/kg) Dose_Calc->IV_Dosing PO_Dosing Oral Gavage Dose (e.g., 10 mg/kg) Dose_Calc->PO_Dosing Serial_Sampling Serial Blood Sampling (e.g., Saphenous Vein) IV_Dosing->Serial_Sampling PO_Dosing->Serial_Sampling Timepoints Pre-dose, 5, 15, 30 min 1, 2, 4, 8, 24 hr Serial_Sampling->Timepoints Plasma_Prep Centrifugation to Obtain Plasma Timepoints->Plasma_Prep Bioanalysis LC-MS/MS Quantification Plasma_Prep->Bioanalysis PK_Analysis NCA Modeling (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study [26]

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling if possible to reduce animal usage and stress.[27]

  • Dose Formulation & Administration:

    • Prepare a suitable vehicle for the test compound. For poorly soluble compounds, formulation strategies may be necessary.[24]

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage to fasted animals.

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[26][28] The sampling schedule must be designed to capture the absorption, distribution, and elimination phases accurately.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples using the validated LC-MS/MS method to determine the drug concentration at each time point.

Part 4: Data Analysis and Integrated Profiling

The final step is to analyze the plasma concentration-time data to derive key PK parameters and synthesize all in vitro and in vivo findings into a coherent profile.

Scientist's Rationale: We use non-compartmental analysis (NCA), a standard method, to calculate PK parameters directly from the data without assuming a specific compartmental model. This provides a clear and direct assessment of the compound's in vivo behavior. Comparing these in vivo results with our earlier in vitro data allows us to build a mechanistic understanding of the compound's disposition.[29]

Key Pharmacokinetic Parameters

The plasma concentration-time data is used to calculate the following parameters:

  • Maximum Concentration (Cmax): The highest observed concentration in plasma.

  • Time to Cmax (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. (Calculated from IV data).

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. (Calculated from IV data).

  • Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half.

  • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

    • %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: Hypothetical In Vivo PK Parameters for BOS-001

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)450850
Tmax (hr)0.08 (5 min)1.0
AUC (ng*hr/mL)9804,410
CL (mL/min/kg)17.0-
Vd (L/kg)2.5-
t½ (hr)3.84.1
%F (Bioavailability) -45%
Integrated PK Profile and Decision Making

By integrating all data, we can form a comprehensive picture. For our hypothetical compound BOS-001 :

  • Absorption: High permeability in Caco-2 with no efflux is consistent with good absorption. The Tmax of 1 hour and oral bioavailability of 45% confirm this in vivo.

  • Distribution: A Vd of 2.5 L/kg suggests moderate distribution into tissues. The high plasma protein binding (92%) explains why the Vd is not more extensive.

  • Metabolism: High in vitro metabolic stability in both human and rat systems is consistent with the moderately low in vivo clearance (17.0 mL/min/kg in rat, which is low relative to liver blood flow).

  • Excretion: The terminal half-life of ~4 hours suggests it would likely require twice-daily dosing.

Visual Logic: Go/No-Go Decision Framework

G cluster_invitro In Vitro ADME Screen cluster_invivo In Vivo PK Study start Candidate Compound MetStab Metabolic Stability (t½ > 30 min?) start->MetStab Perm Permeability (Papp > 10, ER < 2?) MetStab->Perm PASS stop_iv STOP (Poor PK Profile) MetStab->stop_iv FAIL PPB Plasma Protein Binding (fu > 0.01?) Perm->PPB PASS Perm->stop_iv FAIL Bioavailability Oral Bioavailability (%F > 30%?) PPB->Bioavailability PASS PPB->stop_iv FAIL Clearance Clearance (Low to Moderate?) Bioavailability->Clearance PASS stop_vivo STOP (Poor In Vivo Profile) Bioavailability->stop_vivo FAIL HalfLife Half-Life (Acceptable for Dosing?) Clearance->HalfLife PASS Clearance->stop_vivo FAIL HalfLife->stop_vivo FAIL proceed PROCEED (To Efficacy/Tox Studies) HalfLife->proceed PASS

Caption: A simplified decision-making flowchart based on integrated PK data.

Conclusion

The pharmacokinetic profiling of a novel chemical series like the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivatives is a systematic, multi-faceted process. It requires a logical progression from high-throughput in vitro assays to resource-intensive in vivo studies. By understanding the rationale behind each experiment and integrating the data into a holistic profile, drug development teams can de-risk their projects, optimize their chemical matter efficiently, and make informed, data-driven decisions to select candidates with the highest probability of clinical success.

References

  • BioAgilytix. Protein Binding Assays. BioAgilytix. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Drug metabolism reviews, 29(4), 857–875. Available from: [Link]

  • Creative Bioarray. Caco2 assay protocol. Creative Bioarray. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • Fraunhofer IME. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. 2019. Available from: [Link]

  • Patsnap Synapse. How to design a rodent PK study for a poorly soluble compound?. Patsnap. 2025. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Sekisui XenoTech. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Sekisui XenoTech. Available from: [Link]

  • Mane, V. M., & Mhaske, N. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Trend in Scientific Research and Development. 2024. Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. 2025. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. 2022. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available from: [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Zhang, H., et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS discovery. 2017. Available from: [Link]

  • Ashdin Publishing. Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Journal of Drug and Alcohol Research. 2019. Available from: [Link]

  • ResearchGate. "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". 2024. Available from: [Link]

  • Rocchi, E., et al. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules. 2023. Available from: [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available from: [Link]

  • ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Available from: [Link]

  • PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. 2025. Available from: [Link]

  • Aragen Life Sciences. Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences. Available from: [Link]

  • NIH. Murine Pharmacokinetic Studies. Journal of Visualized Experiments. 2013. Available from: [Link]

  • NextSDS. 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. NextSDS. Available from: [Link]

  • Crysdot. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. Crysdot. Available from: [Link]

  • Chemspace. tert-butyl 2-benzhydryl-5-oxa-2, 8-diazaspiro[3.5]nonane-8-carboxylate, min 97%, 100 mg. Chemspace. Available from: [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

Sources

Foundational

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane mechanism of action in pharmacology

Whitepaper: Pharmacological Applications and Mechanism of Action of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Scaffold Executive Summary In modern drug discovery, escaping the "flatland" of planar aromatic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Applications and Mechanism of Action of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Scaffold

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic molecules is a primary objective for improving target selectivity and metabolic stability. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (CAS 1179337-03-1) represents a highly privileged spirocyclic building block[1],. As a Senior Application Scientist, I have observed that this specific pharmacophore scaffold—characterized by its rigid, three-dimensional spiro[3.5]nonane core and highly lipophilic benzhydryl moiety—serves as a critical structural anchor in two distinct pharmacological domains:

  • Oncology & Fibrosis: As a core motif in Type II kinase inhibitors targeting Discoidin Domain Receptor 1 (DDR1)[2].

  • Respiratory Pharmacology: As a rigid linker/pharmacophore in bifunctional Muscarinic Antagonist/β2-Adrenoceptor Agonist (MABA) compounds for Chronic Obstructive Pulmonary Disease (COPD)[3].

This technical guide deconstructs the mechanisms of action, downstream signaling pathways, and experimental validation protocols for therapeutics derived from this spirocyclic scaffold.

Structural Pharmacology & Scaffold Rationale

The structural genius of 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane lies in its spatial geometry.

  • The Spirocyclic Core (5-oxa-2,8-diazaspiro[3.5]nonane): The orthogonal arrangement of the two rings provides a rigid 3D vector. The basic nitrogen atoms serve as critical hydrogen-bond donors/acceptors (often protonated at physiological pH to interact with aspartate residues in GPCRs), while the oxygen atom modulates lipophilicity and acts as a hydrogen-bond acceptor[4],.

  • The Benzhydryl Group: This bulky, dual-phenyl moiety is highly lipophilic. It is strategically positioned to occupy deep, hydrophobic allosteric pockets—such as the DFG-out pocket in inactive kinases or the extracellular vestibule of muscarinic receptors[5],[6].

Mechanism of Action I: DDR1 Kinase Inhibition (Oncology & Fibrosis)

Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) activated not by soluble peptides, but by triple-helical collagen in the extracellular matrix (ECM)[5],[7]. Overactive DDR1 signaling drives tumor invasion, metastasis, and fibrotic disorders[8].

Derivatives synthesized from the 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold (such as Compound O-8) function as highly selective Type II kinase inhibitors [2].

Causality of Inhibition: Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive DFG-out (Asp-Phe-Gly) conformation of the kinase domain[5]. The spirocyclic core directs the molecule into the hinge region, while the bulky benzhydryl group extends into the deep hydrophobic pocket exposed only in the DFG-out state. This locks DDR1 in an inactive state, preventing collagen-induced autophosphorylation. Consequently, downstream activation of the PI3K/Akt and Ras/Raf/ERK pathways is halted, suppressing extracellular matrix remodeling and tumor cell proliferation[9],[7].

DDR1_Pathway Collagen Triple-Helical Collagen (ECM) DDR1 DDR1 Receptor (Dimerization & Autophosphorylation) Collagen->DDR1 Activates PI3K PI3K / Akt Pathway DDR1->PI3K Signals (Blocked) MAPK Ras / Raf / ERK Pathway DDR1->MAPK Signals (Blocked) Inhibitor Spirocyclic DDR1 Inhibitor (DFG-out conformation binding) Inhibitor->DDR1 Blocks Kinase Domain Effect Tumor Invasion & Fibrosis (Halted) PI3K->Effect Prevents MAPK->Effect Prevents

Mechanism of DDR1 inhibition by spirocyclic derivatives blocking collagen-induced signaling.

Mechanism of Action II: MABA Dual Pharmacology (COPD)

In respiratory pharmacology, achieving synergistic bronchodilation without polypharmacy is a major goal. The 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold is utilized to synthesize MABA (Muscarinic Antagonist / β2-Adrenoceptor Agonist) compounds[3],[10].

Causality of Dual Action: MABAs are single-molecule, bifunctional drugs. The spirocyclic core acts as a rigid, metabolic-resistant linker that allows the molecule to exhibit a "multivalent bimodal orientation"[6].

  • Muscarinic (M3) Antagonism: The benzhydryl-spirocyclic moiety binds to the allosteric/orthosteric site of the M3 receptor on airway smooth muscle. This blocks acetylcholine-mediated Gq-protein coupling, preventing the cleavage of PIP2 into IP3, thereby stopping the release of intracellular Ca²⁺ that causes bronchoconstriction[11],[12].

  • β2-Adrenoceptor Agonism: The opposite end of the synthesized molecule stimulates the β2 receptor, activating the Gs-protein pathway. This upregulates Adenylyl Cyclase (AC), increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA), which drives smooth muscle relaxation[10],[13].

MABA_Pathway MABA MABA Bifunctional Compound (Spirocyclic Scaffold) M3R Muscarinic M3 Receptor (Antagonized) MABA->M3R Antagonizes B2R Beta-2 Adrenoceptor (Agonized) MABA->B2R Agonizes Gq Gq / PLC Pathway (Inhibited) M3R->Gq Blocks Gs Gs / Adenylyl Cyclase (Activated) B2R->Gs Stimulates Ca2 Intracellular Ca2+ Drop Gq->Ca2 Leads to cAMP cAMP / PKA Increase Gs->cAMP Leads to Relax Synergistic Airway Smooth Muscle Relaxation Ca2->Relax Promotes cAMP->Relax Promotes

Dual pharmacological action of MABA compounds driving synergistic bronchodilation in COPD.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating derivatives of this scaffold.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) DDR1 Kinase Assay

Purpose: To quantify the IC50 of spirocyclic derivatives against DDR1.

  • Reagent Preparation: Prepare DDR1 kinase domain (recombinant), ULight-labeled poly-GT substrate, and Eu-anti-phospho-GT antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Serially dilute the spirocyclic inhibitor (from 10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme Incubation: Add 5 µL of DDR1 enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow Type II (slow-binding) DFG-out conformation capture.

  • Reaction Initiation: Add 5 µL of ATP/ULight-poly-GT mix. Self-Validation Step: Ensure ATP concentration is set exactly at the predetermined Km to allow fair competition comparison.

  • Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg²⁺ and stop the reaction) containing the Eu-antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after 1 hour using a microplate reader.

Protocol B: Ex Vivo Guinea Pig Tracheal Ring Assay for MABA Activity

Purpose: To evaluate the dual bronchodilatory synergy (M3 antagonism + β2 agonism).

  • Tissue Preparation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs. Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, aerated with 95% O2 / 5% CO2) under 1g resting tension.

  • Equilibration & Pre-contraction: Equilibrate for 60 minutes. Induce sub-maximal contraction using 1 µM Carbachol (a muscarinic agonist). Self-Validation Step: Wait for a stable contraction plateau to ensure baseline integrity.

  • Cumulative Dosing: Add the MABA compound cumulatively (10⁻¹⁰ to 10⁻⁵ M). Record the relaxation response as a percentage of the maximum relaxation induced by a terminal dose of papaverine (100 µM).

  • Pathway Isolation: To isolate the β2 effect, repeat the assay in the presence of 1 µM tiotropium (blocking M3). To isolate the M3 effect, repeat in the presence of 1 µM propranolol (blocking β2).

Quantitative Data Summary

The structural rigidity of the 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold directly translates to high binding affinities. Table 1 summarizes representative pharmacological data for derivatives utilizing this core[2],[3],[6].

Table 1: Representative Binding Affinities of Spirocyclic Scaffold Derivatives

Compound ClassPrimary TargetSecondary TargetPrimary IC50 / KiSecondary IC50 / KiPrimary Pharmacological Effect
DDR1 Inhibitor (e.g., Cpd O-8)DDR1 KinaseDDR2 Kinase< 10 nM~ 50 nMBlockade of collagen-induced autophosphorylation.
MABA Bifunctional M3 Receptorβ2-Adrenoceptor~ 0.5 nM~ 1.2 nMSynergistic airway smooth muscle relaxation.
Monovalent Fragment M3 ReceptorN/A> 150 nMN/AWeak antagonism (demonstrates need for full scaffold).

Conclusion

The 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane molecule is far more than a simple chemical intermediate; it is a master key in modern rational drug design. By leveraging its rigid spirocyclic geometry and lipophilic benzhydryl anchor, researchers can engineer highly selective Type II kinase inhibitors for oncology and potent, single-molecule bifunctional bronchodilators for respiratory diseases. Understanding the spatial causality of this scaffold is paramount for any drug development professional looking to innovate within the GPCR or RTK target space.

References

  • Benzamide derivative (EP2842939A1). Google Patents.
  • Compounds (WO2009098448A1). Google Patents.
  • Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. PMC - NIH. Available at: [Link]

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Targeted Treatments for Chronic Obstructive Pulmonary Disease (COPD) Using Low-Molecular-Weight Drugs (LMWDs). ACS Publications. Available at: [Link]

  • Bronchodilating Drugs for Chronic Obstructive Pulmonary Disease: Current Status and Future Trends. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • β2-adrenoceptor agonists: current and future direction. PMC - NIH. Available at: [Link]

  • THRX-198321 Is a Bifunctional Muscarinic Receptor Antagonist and 2-Adrenoceptor Agonist (MABA) That Binds in a Bimodal and Multivalent Manner. ResearchGate. Available at: [Link]

Sources

Exploratory

A Preliminary Investigation of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane as a Novel Pharmacophore for CNS Drug Discovery

Authored by: A Senior Application Scientist Abstract The quest for novel chemical entities with the potential to modulate biological systems, particularly within the complex milieu of the central nervous system (CNS), is...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The quest for novel chemical entities with the potential to modulate biological systems, particularly within the complex milieu of the central nervous system (CNS), is a perpetual challenge in drug discovery. Spirocyclic scaffolds have emerged as a promising class of compounds due to their inherent three-dimensionality, which can lead to improved potency and novel intellectual property.[1][2] This technical guide outlines a comprehensive preliminary investigation into 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane as a potential pharmacophore. We will explore a proposed synthetic route, detail essential physicochemical characterization, and lay out a strategic pipeline of in silico, in vitro, and in vivo assays to thoroughly evaluate its pharmacodynamic and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic intervention.

Introduction: The Rationale for Investigating Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected by a single common atom, offer a unique topographical profile that distinguishes them from their linear or fused-ring counterparts. This distinct three-dimensional architecture can provide a less planar molecule with an enhanced ability to interact with the intricate binding sites of biological targets.[1] The spirocyclic framework is found in numerous natural products and has been increasingly incorporated into drug candidates due to its potential to improve metabolic stability and cell permeability.[2][3] Specifically, the 5-oxa-2,8-diazaspiro[3.5]nonane core is of particular interest as it combines the rigidity of the spiro-center with the hydrogen bonding capacity of the diaza- and oxa-moieties, features that are often crucial for molecular recognition.

The inclusion of a benzhydryl group is a strategic choice, as this lipophilic moiety is known to be present in many CNS-active compounds, potentially facilitating passage across the blood-brain barrier (BBB).[2][3] Therefore, the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a novel and promising starting point for the development of new therapeutics targeting the CNS.

Synthesis and Characterization

While the exact synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of related diazaspiro[3.5]nonane derivatives. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible approach to the target molecule could involve a multi-step synthesis starting from commercially available precursors. A related compound, tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, is commercially available and could serve as a late-stage intermediate.[4] The synthesis of the core spirocycle could be adapted from patented methods for similar structures, such as the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.[5]

A generalized synthetic scheme could be as follows:

Synthetic_Pathway Starting_Materials Commercially Available Starting Materials Intermediate_1 Formation of Azetidine Ring Starting_Materials->Intermediate_1 Multi-step synthesis Intermediate_2 Introduction of Benzhydryl Group Intermediate_1->Intermediate_2 Reductive amination or Nucleophilic substitution Intermediate_3 Piperidinone Ring Formation Intermediate_2->Intermediate_3 Cyclization Final_Product 2-Benzhydryl-5-oxa- 2,8-diazaspiro[3.5]nonane Intermediate_3->Final_Product Reduction

Caption: Proposed high-level synthetic workflow for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Characterization

Upon successful synthesis, the identity and purity of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the connectivity of atoms.[6][7][8]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6][9]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.[8][9]
X-ray Crystallography If a suitable crystal can be obtained, this technique will provide the definitive three-dimensional structure of the molecule.

In Silico and In Vitro Evaluation

The preliminary investigation of a novel pharmacophore begins with a combination of computational and laboratory-based assays to predict and assess its biological activity and drug-like properties.

In Silico Screening

Computational methods provide a rapid and cost-effective way to prioritize compounds and predict their potential biological targets.

  • Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the structure of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. This model can then be used to screen virtual libraries of known drugs and bioactive compounds to identify molecules with similar pharmacophoric features, suggesting potential biological targets.[10][11][12]

  • Molecular Docking: The synthesized compound can be docked into the binding sites of various CNS targets (e.g., G-protein coupled receptors, ion channels, enzymes) to predict its binding affinity and mode of interaction.[10][13]

  • ADME/Tox Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the molecule, providing an early indication of its potential as a drug candidate.[14]

In Vitro Assays

A battery of in vitro assays is essential to experimentally validate the in silico predictions and to characterize the compound's biological activity.

In_Vitro_Workflow cluster_primary cluster_secondary cluster_safety Compound 2-Benzhydryl-5-oxa- 2,8-diazaspiro[3.5]nonane Primary_Screening Primary Screening (Target Identification) Compound->Primary_Screening Secondary_Screening Secondary Screening (Potency & Selectivity) Primary_Screening->Secondary_Screening Active Hits Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Primary_Screening->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays Primary_Screening->Enzyme_Assays Safety_Profiling Safety & ADME Profiling Secondary_Screening->Safety_Profiling Functional_Assays Cell-based Functional Assays (e.g., cAMP, Ca²⁺ flux) Secondary_Screening->Functional_Assays Dose_Response Dose-Response Curves (IC₅₀/EC₅₀ Determination) Secondary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Safety_Profiling->Cytotoxicity hERG_Assay hERG Channel Assay Safety_Profiling->hERG_Assay CYP450_Inhibition CYP450 Inhibition Assays Safety_Profiling->CYP450_Inhibition PAMPA PAMPA for BBB Permeability Safety_Profiling->PAMPA

Caption: A streamlined workflow for the in vitro evaluation of the target compound.

Experimental Protocols:

  • Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of CNS receptors will be performed to identify potential binding targets.[14]

  • Enzyme Inhibition Assays: The compound will be screened against a panel of CNS-relevant enzymes (e.g., monoamine oxidase, acetylcholinesterase) to determine its inhibitory activity.[15]

  • Cell-based Functional Assays: For any identified targets, cell-based assays will be conducted to determine if the compound acts as an agonist, antagonist, or modulator.

  • Cytotoxicity Assays: The MTT assay will be used to assess the general cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells, hepatocytes).[16]

  • hERG Channel Assay: An early assessment of potential cardiotoxicity will be performed using an automated patch-clamp assay for the hERG potassium channel.[14]

  • CYP450 Inhibition Assays: The potential for drug-drug interactions will be evaluated by testing the compound's inhibitory activity against major cytochrome P450 isoforms.[14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay will provide an initial assessment of the compound's ability to cross the blood-brain barrier.[14][17]

Data Presentation:

Assay Parameter Measured Example Data
Receptor Binding Ki (nM)Target X: 50 nM
Enzyme Inhibition IC₅₀ (µM)Enzyme Y: 1.2 µM
Cytotoxicity CC₅₀ (µM)> 50 µM
hERG Inhibition IC₅₀ (µM)> 30 µM
PAMPA Pe (10⁻⁶ cm/s)15.5

In Vivo Evaluation

Promising candidates from in vitro screening will advance to in vivo studies to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties in a living organism.

Animal Models

Initial in vivo studies will likely be conducted in rodent models (mice or rats). For CNS-targeted drugs, zebrafish larvae are also emerging as a valuable high-throughput screening model.[18]

Pharmacokinetic Studies

The primary goal of early PK studies is to determine how the animal's body affects the drug.

  • Route of Administration: The compound will be administered via relevant routes, such as intravenous (IV) and oral (PO) gavage.

  • Blood and Brain Tissue Sampling: At various time points post-administration, blood and brain tissue samples will be collected.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenates will be quantified using liquid chromatography-mass spectrometry (LC-MS).

  • PK Parameters: Key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and brain-to-plasma ratio will be calculated.

Pharmacodynamic and Behavioral Studies

PD studies aim to understand the effects of the drug on the body.

In_Vivo_Workflow cluster_pk cluster_pd cluster_tox Compound_Selection Promising Candidate from In Vitro Studies PK_Studies Pharmacokinetic (PK) Studies in Rodents Compound_Selection->PK_Studies PD_Studies Pharmacodynamic (PD) & Behavioral Studies PK_Studies->PD_Studies Favorable PK Profile Dosing IV and PO Dosing PK_Studies->Dosing Sampling Blood and Brain Tissue Sampling PK_Studies->Sampling Bioanalysis LC-MS Analysis PK_Studies->Bioanalysis Toxicity_Screening Preliminary In Vivo Toxicity Screening PD_Studies->Toxicity_Screening Target_Engagement Target Engagement/ Receptor Occupancy PD_Studies->Target_Engagement Behavioral_Assays Behavioral Assays (e.g., Open Field, Rotarod) PD_Studies->Behavioral_Assays EEG_Biomarkers EEG Biomarker Analysis PD_Studies->EEG_Biomarkers Data_Analysis Data Analysis & Lead Optimization Toxicity_Screening->Data_Analysis Irwin_Test Irwin Test Toxicity_Screening->Irwin_Test Body_Weight Body Weight Monitoring Toxicity_Screening->Body_Weight Clinical_Observations Clinical Observations Toxicity_Screening->Clinical_Observations

Caption: A comprehensive workflow for the in vivo evaluation of the lead candidate.

  • Target Engagement: Ex vivo receptor occupancy studies can be performed to confirm that the compound is engaging its intended target in the brain.[19]

  • Behavioral Assays: A battery of behavioral tests will be conducted to assess the compound's effects on locomotion, anxiety, cognition, and other relevant CNS functions. Examples include the open field test, elevated plus maze, and Morris water maze.[19]

  • EEG Biomarkers: Electroencephalography (EEG) can be used to measure changes in brain electrical activity, providing translational biomarkers of drug efficacy and mechanism of action.[20]

  • Preliminary Toxicity Screening: An Irwin test can be performed to provide a broad assessment of the compound's potential neurological and physiological side effects.[19] Early signs of neurotoxicity can also be monitored.[21]

Structure-Activity Relationship (SAR) Studies

The data generated from the in vitro and in vivo studies will be used to establish a structure-activity relationship (SAR). This involves synthesizing and testing analogs of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane to understand how modifications to the chemical structure affect its biological activity, selectivity, and ADME properties.[8][15][22] The goal of SAR studies is to guide the optimization of the initial hit compound into a lead candidate with improved properties.

Conclusion and Future Directions

The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a novel and intriguing starting point for the development of new CNS-active compounds. This technical guide has outlined a comprehensive and systematic approach to its preliminary investigation as a pharmacophore. The proposed workflow, from synthesis and characterization to in silico, in vitro, and in vivo evaluation, provides a robust framework for elucidating the therapeutic potential of this and other novel spirocyclic compounds. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in the discovery of new medicines for the treatment of neurological and psychiatric disorders.

References

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry.
  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience.
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents.
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell.
  • CNS and Pain Models.
  • High-throughput in vitro profiling assays: Lessons learnt from experiences at Novartis.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR)
  • Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers.
  • tert-butyl 2-benzhydryl-5-oxa-2, 8-diazaspiro[3.5]nonane-8-carboxylate, min 97%, 100 mg. AK Scientific, Inc..
  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. Crysdot.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Novel Method for Pharmacophore Analysis by Examining the Joint Pharmacophore Space.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry.
  • Structure-activity relationship study of diterpenes for treatment of Alzheimer's disease.
  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. Ambeed.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • An improved synthesis of 2-oxa-7-azaspiro[9][13]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). PubChem.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Properties. Semantic Scholar.

Sources

Foundational

An In-Depth Technical Guide to 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane: Physicochemical Properties and Therapeutic Potential

For Immediate Release This technical guide provides a comprehensive overview of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a novel spirocyclic compound of interest to researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a novel spirocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its core physicochemical properties, including molecular weight and aqueous solubility, and provides field-proven insights into its potential applications in medicinal chemistry.

Executive Summary

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in modern drug discovery. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved pharmacological profiles. The incorporation of an oxetane ring, as seen in the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, can further enhance properties such as aqueous solubility and metabolic stability. This guide focuses on the benzhydryl-substituted derivative, a compound that marries the benefits of the spiro-oxetane core with the pharmacologically significant benzhydryl moiety.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

Molecular Weight

The molecular weight of a compound is a critical parameter that affects its diffusion and transport across biological membranes. Based on its chemical structure, the molecular properties of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane are presented in Table 1. The molecular formula was determined by taking the known formula for the related compound, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (C₁₉H₂₀N₂O), and accounting for the reduction of the ketone to a methylene group, which adds two hydrogen atoms.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂OCalculated
Molecular Weight 294.39 g/mol Calculated
Related Compound MW 308.37 g/mol (for the -7-one derivative)
Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability. While no direct experimental solubility data for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane has been reported in the public domain, the presence of the oxetane moiety is known to generally increase aqueous solubility compared to its carbocyclic or gem-dimethyl analogues.[1][2][3] The oxetane's ability to act as a hydrogen bond acceptor enhances its interaction with water.

For novel compounds such as this, aqueous solubility is typically determined experimentally. The industry-standard "shake-flask" method provides a reliable measure of thermodynamic solubility.

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The following protocol outlines a robust, self-validating system for the determination of the thermodynamic aqueous solubility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Principle

An excess of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically high-performance liquid chromatography (HPLC).

Materials
  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of the Stock Solution: Accurately weigh a sufficient amount of the compound to create a slurry in a known volume of PBS (pH 7.4) in a glass vial. The goal is to have a visible excess of solid material.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a predetermined time, typically 24 to 72 hours, to ensure that equilibrium has been reached.[4][5]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

The causality behind this experimental design is to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound, providing a highly reproducible and accurate measure of its intrinsic solubility.

Synthesis and Medicinal Chemistry Context

The 2-oxa-2,8-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry. Its synthesis can be achieved through multi-step sequences, often involving the construction of the spirocyclic core followed by functionalization.[6][7]

The benzhydryl moiety is a well-established pharmacophore found in numerous biologically active compounds, including antihistamines, anticholinergics, and calcium channel blockers. The combination of the spiro-oxetane core with the benzhydryl group in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane presents an intriguing scaffold for the development of novel therapeutics with potentially improved ADME properties. The rigid, three-dimensional nature of the spiro[3.5]nonane framework allows for precise orientation of the benzhydryl group, which can lead to enhanced interactions with biological targets.[8][9]

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

G cluster_0 Core Scaffold cluster_1 Physicochemical Impact Spiro[3.5]nonane Spiro[3.5]nonane Oxetane Ring Oxetane Ring Spiro[3.5]nonane->Oxetane Ring incorporates Improved Aqueous Solubility Improved Aqueous Solubility Oxetane Ring->Improved Aqueous Solubility Metabolic Stability Metabolic Stability Oxetane Ring->Metabolic Stability

Caption: Impact of the Oxetane Ring on Physicochemical Properties.

G Start Start: Excess Solid in Buffer Equilibration Agitation (24-72h) Constant Temperature Start->Equilibration Phase_Separation Centrifugation Equilibration->Phase_Separation Sample_Prep Supernatant Filtration Phase_Separation->Sample_Prep Analysis HPLC Quantification Sample_Prep->Analysis End Result: Thermodynamic Solubility Analysis->End

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Conclusion

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane represents a promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure, combined with the solubility-enhancing properties of the oxetane ring, makes it an attractive starting point for medicinal chemistry programs targeting a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further explore the potential of this and related spirocyclic systems.

References

  • Bighley, L. D., & Techna, A. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Request PDF. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[1][4]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • Zarghampour, F., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Crysdot. (n.d.). 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one - Heterocyclic Compounds. [Link]

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. NIH. [Link]

  • Wipf, P., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Ali, A., et al. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Integration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in Modern Synthetic and Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Discovery The pursuit of novel therapeutic agents has progressively moved beyond the confines of planar, aromatic structures, venturing into the realm of three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pursuit of novel therapeutic agents has progressively moved beyond the confines of planar, aromatic structures, venturing into the realm of three-dimensional molecular architectures. This shift is driven by the recognition that sp³-rich scaffolds can confer significant advantages in terms of improved physicochemical properties, enhanced metabolic stability, and superior pharmacological profiles. Spirocyclic systems, characterized by two rings joined at a single atom, are at the forefront of this evolution, offering a rigid yet versatile framework for the precise spatial arrangement of pharmacophoric elements.[1][2]

This guide provides an in-depth exploration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane , a sophisticated building block that combines the structural rigidity of a spirocycle with the desirable medicinal chemistry properties of an oxetane and the synthetic versatility of a differentially protected diamine. We will delve into its synthesis, the strategic importance of its constituent parts, and provide detailed protocols for its application in the synthesis of novel chemical entities.

Molecular Architecture: A Triad of Strategic Functionality

The utility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane as a building block stems from the synergistic interplay of its three key structural features: the spirocyclic core, the oxetane moiety, and the benzhydryl-protected amine.

  • The Spiro[3.5]nonane Core: This rigid framework reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a biological target. The defined three-dimensional arrangement of substituents allows for a more precise probing of protein binding pockets.[1]

  • The 5-Oxa Moiety (Oxetane): The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability. It can act as a bioisosteric replacement for less favorable groups like carbonyls or gem-dimethyl functionalities, often improving a compound's pharmacokinetic profile.[3]

  • The Differentially Protected Diamine: The presence of two nitrogen atoms at positions 2 and 8 offers multiple points for diversification. The benzhydryl group on the azetidine nitrogen (position 2) serves as a robust protecting group, allowing for selective functionalization of the secondary amine at the piperidine nitrogen (position 8). Subsequent removal of the benzhydryl group then opens up the second nitrogen for further modification, enabling the synthesis of complex and diverse molecular libraries.

Synthesis of the Building Block: From Lactam to Diamine

The most direct route to 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane involves the reduction of its commercially available lactam precursor, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one .[4][5] This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Conceptual Workflow for Synthesis

start Commercially Available 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one reagent Lithium Aluminum Hydride (LAH) in anhydrous THF start->reagent Reduction of Lactam workup Aqueous Work-up (e.g., Fieser work-up) reagent->workup product Target Building Block: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Synthetic pathway from the lactam precursor to the target diamine building block.

Detailed Experimental Protocol: Reduction of the Lactam Precursor

Disclaimer: This is a representative protocol based on standard laboratory procedures for LAH reductions of lactams. Researchers should perform their own optimization and safety assessments.

Materials:

  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

  • Lithium Aluminum Hydride (LAH), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water, deionized

  • 15% aqueous Sodium Hydroxide

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of LAH: Slowly add a 1.0 M solution of LAH in THF (2.0-3.0 eq) to the stirred solution via the dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (X mL per X g of LAH), followed by 15% aqueous NaOH (X mL per X g of LAH), and finally water again (3X mL per X g of LAH). This should produce a granular precipitate that is easily filtered.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Applications in Organic Synthesis: Leveraging the Free Amine

The primary utility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane lies in the reactivity of the secondary amine at the 8-position. This nucleophilic center can be engaged in a variety of classical amine derivatization reactions to incorporate the spirocyclic scaffold into larger, more complex molecules.

Workflow for Derivatization

cluster_reactions Derivatization at N8 start 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane acylation Acylation (RCOCl, Base) start->acylation alkylation Alkylation (R-X, Base) start->alkylation reductive_amination Reductive Amination (RCHO, Reducing Agent) start->reductive_amination product_acyl N8-Acylated Product acylation->product_acyl product_alkyl N8-Alkylated Product alkylation->product_alkyl product_reductive N8-Reductive Amination Product reductive_amination->product_reductive

Caption: Key synthetic transformations involving the free secondary amine at the N8 position.

Protocol 1: N-Acylation

This protocol describes the formation of an amide bond, a common linkage in pharmaceuticals.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: N-Alkylation

This protocol allows for the introduction of alkyl or arylalkyl substituents.

  • Reaction Setup: Dissolve 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., R-Br or R-I, 1.2 eq).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3: Reductive Amination

This is a powerful method for forming C-N bonds and is widely used in library synthesis.

  • Imine Formation: Dissolve 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

  • Reaction: Stir the reaction at room temperature until complete.

  • Work-up: Quench with saturated aqueous sodium bicarbonate. Extract with DCM, dry the combined organic layers, and concentrate.

  • Purification: Purify by column chromatography.

The Benzhydryl Protecting Group: Strategic Deprotection

A key advantage of this building block is the ability to deprotect the nitrogen at position 2 for further functionalization. The benzhydryl group is stable to many reaction conditions but can be removed under specific, often acidic, conditions.[6][7]

Protocol 4: N-Benzhydryl Deprotection
  • Reaction Setup: Dissolve the N-benzhydryl protected substrate in a suitable solvent.

  • Deprotection: Treat with a strong acid such as trifluoroacetic acid (TFA), often with a cation scavenger like triethylsilane or anisole to trap the released benzhydryl cation.[7] Alternatively, catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) can be effective, although this may be substrate-dependent.

  • Work-up: After the reaction is complete, carefully neutralize the acid and perform an aqueous work-up.

  • Purification: Purify the deprotected product as required.

Quantitative Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one1179337-02-0C₁₉H₂₀N₂O₂308.38
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane1179337-03-1C₁₉H₂₂N₂O294.40

Conclusion

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a highly valuable and synthetically versatile building block for researchers in organic synthesis and drug discovery. Its unique combination of a rigid spirocyclic core, a property-enhancing oxetane moiety, and a differentially protected diamine functionality provides a powerful platform for the creation of novel, three-dimensional molecules. The protocols outlined in this guide offer a starting point for the synthesis and derivatization of this scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutic agents.

References

  • Reymond, J.-L. et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • European Journal of Medicinal Chemistry. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
  • Journal of Organic Chemistry. (2004, December 24). Benzhydryl as an efficient selective nitrogen protecting group for uracils. PubMed.
  • Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Thieme Chemistry.
  • Journal of Organic Chemistry. (2004, November 17). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils.
  • Crysdot. (n.d.). 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Omega. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. Semantic Scholar.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Wikipedia. (n.d.). Benzhydryl compounds.
  • Ambeed. (n.d.). 1179337-02-0|2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
  • NextSDS. (n.d.). 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
  • Nature. (n.d.). Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma.
  • ResearchGate. (n.d.). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • ResearchGate. (n.d.). Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides.
  • Drug Design and Discovery. (1996, October). 2-(Substituted)amino-2,8-diazaspiro[2][8]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. PubMed.

  • BenchChem. (n.d.). Exploring the Chemical Space of 2-Oxaspiro[3.
  • Heterocycles. (2021, May 20).
  • NextSDS. (n.d.). 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.
  • Royal Society of Chemistry. (n.d.).
  • ChemRxiv. (2025, December 2).
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • American Society for Microbiology. (2025, August 20). Dual mechanism of the OXA-23 carbapenemase inhibition by the carbapenem NA-1-157. ASM Journals.
  • The Journal of Infection in Developing Countries. (2012). Review Article OXA-type carbapenemases in Acinetobacter baumannii in South America.

Sources

Application

Application Note: NMR and IR Spectroscopy Characterization Protocol for 2-Benzhydryl-5-oxa-2,8-diazaspirononane

Application Note: NMR and IR Spectroscopy Characterization Protocol for 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane Introduction & Scope 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane (CAS: 1179337-03-1) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR and IR Spectroscopy Characterization Protocol for 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane

Introduction & Scope

2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane (CAS: 1179337-03-1) is a highly specialized spirocyclic amine utilized as a critical building block in modern medicinal chemistry. Its unique rigidified scaffold is prominently featured in the synthesis of muscarinic-receptor antagonists and beta-adrenoceptor agonists for pulmonary disorders such as Chronic Obstructive Pulmonary Disease (COPD)[2], as well as in the development of selective Discoidin Domain Receptor 1 (DDR1) inhibitors for oncology and fibrosis applications[3].

Due to the complex desymmetrization of its spirocyclic core, precise structural characterization is paramount. This application note provides a self-validating, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopic characterization of this compound.

Structural Analysis & Theoretical Grounding

To accurately interpret the spectral data, one must understand the causality of the molecule's 3D geometry on its electronic environment:

  • Spirocyclic Core Desymmetrization: The molecule consists of an azetidine ring (positions 1–3) spiro-fused at C4 to a morpholine-like 1,4-oxazine ring (positions 4–9). The presence of the oxygen atom at position 5 breaks the symmetry of the spiro plane.

  • Diastereotopic Azetidine Protons: Because the morpholine ring is asymmetric (O5 on one side of the spiro carbon, C9 on the other), the azetidine ring is placed in a chiral-like environment. The protons on C1 and C3 are not only chemically non-equivalent to each other but are also diastereotopic within their own methylene groups. This results in complex multiplet splitting (or distinct AB quartets) rather than simple singlets.

  • Benzhydryl Shielding: The massive steric bulk of the diphenylmethyl (benzhydryl) group at N2 dictates the conformation of the azetidine ring and provides a highly characteristic downfield methine proton signal due to the combined deshielding effect of the adjacent nitrogen and two phenyl rings.

Experimental Protocols

Protocol Design Rationale: The following methodologies are designed to be self-validating. By strictly controlling solvent suppression and relaxation delays, we ensure quantitative integration, which is critical for verifying the 10:1 ratio of phenyl to methine protons in the benzhydryl group.

Sample Preparation and Acquisition for NMR
  • Sample Dissolution: Weigh precisely 15–20 mg of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonane for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: CDCl₃ is preferred over DMSO-d₆ to prevent the rapid exchange of the secondary amine (N8-H) proton, allowing for its distinct observation.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4-5 cm to optimize magnetic field shimming.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s (ensures complete relaxation of the N-H and methine protons), Number of scans (NS) = 16, Spectral width = 12 ppm.

    • ¹³C NMR: Pulse angle = 30°, D1 = 2.0 s, NS = 1024, Decoupling = WALTZ-16. Crucial: The extended scans are required to resolve the quaternary spiro carbon (C4), which typically exhibits a low signal-to-noise ratio due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Sample Preparation and Acquisition for ATR-FTIR

Protocol Design Rationale: ATR-FTIR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹, which masks the critical, weak N-H stretching frequency of the secondary amine at N8.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit 1–2 mg of the neat, dry solid compound directly onto the center of the diamond crystal.

  • Compression: Apply the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid for optimal evanescent wave penetration.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

Data Presentation & Interpretation

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

Structural Feature¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Benzhydryl (Phenyls) 7.15 – 7.45m, 10H127.0 – 129.5 (Multiple C)
Benzhydryl (Methine) 4.35 – 4.50s, 1H78.5
Morpholine C6 (O-CH₂) 3.60 – 3.80m, 2H68.2
Azetidine C1 & C3 3.00 – 3.50m, 4H (Diastereotopic)55.0 – 58.0 (2 distinct C)
Morpholine C7 (N-CH₂) 2.70 – 2.90m, 2H46.5
Morpholine C9 (N-CH₂) 2.60 – 2.80s or ABq, 2H52.1
Amine (N8-H) 1.50 – 2.00br s, 1H (Exchangeable)N/A
Spiro Carbon (C4) N/AN/A38.0 – 42.0 (Quaternary)

Table 2: Key ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration TypeCausality / Note
~3350Weak, BroadN-H Stretch (Secondary Amine)Confirms the free amine at position 8.
3030 – 3060WeakC-H Stretch (Aromatic)Originates from the benzhydryl phenyl rings.
2800 – 2950MediumC-H Stretch (Aliphatic)Overlapping signals from spiro core CH₂ groups.
~1100StrongC-O-C Stretch (Ether)Confirms the intact 5-oxa morpholine-like ring.
700 & 745Very StrongC-H Out-of-Plane BendHighly characteristic of mono-substituted benzenes.

Visualizations

Workflow A Sample Prep (CDCl3 / Neat Solid) B 1H/13C NMR (400 MHz) A->B C ATR-FTIR (4000-600 cm⁻¹) A->C D Data Processing (Phase/Baseline/Peak Pick) B->D C->D E Structural Validation (Spiro Core Verified) D->E

Figure 1: Standardized spectroscopic characterization workflow for spirocyclic amines.

StructureLogic Core 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Benz Benzhydryl Group (N2) Core->Benz Azet Azetidine Ring (C1, C3) Core->Azet Morph Morpholine-like Ring (C6, C7, C9) Core->Morph Benz_NMR 1H: δ 7.1-7.5 (10H, m) δ 4.4 (1H, s) Benz->Benz_NMR Azet_NMR 1H: Diastereotopic CH2 δ 3.0-3.5 (4H, m) Azet->Azet_NMR Morph_NMR 1H: δ 3.6-3.8 (O-CH2) δ 2.6-2.9 (N-CH2) Morph->Morph_NMR

Figure 2: Logical relationship mapping of structural motifs to key NMR spectral outputs.

References

  • Title: Spirocyclic amide derivatives, a process for their preparation, pharmaceutical compositions containing them... Source: World Intellectual Property Organization (WIPO) - WO2009098448A1 URL: [2]

  • Title: Benzamide derivative Source: European Patent Office (EPO) - EP2842939A1 URL: [3]

Sources

Method

Application Note: Catalytic Functionalization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane

Introduction & Structural Rationale Spirocyclic diamines, particularly the diazaspiro[3.5]nonane scaffold, have emerged as highly valuable piperazine and morpholine bioisosteres in modern drug discovery[1]. By increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Spirocyclic diamines, particularly the diazaspiro[3.5]nonane scaffold, have emerged as highly valuable piperazine and morpholine bioisosteres in modern drug discovery[1]. By increasing the sp³ character (Fsp³) of a drug candidate, these scaffolds improve pharmacokinetic profiles, enhance aqueous solubility, and reduce hERG channel liability[2].

The specific building block 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane features an orthogonally protected azetidine nitrogen (N2) via a lipophilic benzhydryl group, leaving the secondary morpholine-like amine (N8) free for late-stage diversification. This application note details the optimized catalytic conditions for functionalizing the sterically hindered N8 position through C-N cross-coupling and sustainable N-alkylation pathways.

Mechanistic Insights: Overcoming Steric Hindrance

Functionalizing the N8 position presents unique catalytic challenges. The adjacent spiro-center at C4 and the C9 methylene group impose significant steric bulk around the secondary amine.

  • Pathway A (C-N Cross-Coupling): Traditional Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems often fail with spirocycles, leading to hydrodehalogenation of the aryl halide rather than the desired amination. We recommend third-generation (G3) palladacycles paired with bulky dialkylbiaryl phosphine ligands (e.g., RuPhos). The steric bulk of RuPhos accelerates the rate-limiting reductive elimination step from the highly congested Pd(II) intermediate, preventing catalyst stalling[3].

  • Pathway B (N-Alkylation): Nucleophilic substitution can be sluggish in standard solvents. Recent advancements demonstrate that γ-valerolactone (GVL), a bio-based dipolar aprotic solvent, significantly enhances the reaction kinetics of diazaspiro scaffolds. GVL stabilizes the polar transition state more effectively than traditional solvents like DMF, leading to superior conversion rates[4].

Experimental Workflows

G Start 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (Free N8 Secondary Amine) Path1 Pathway A: C-N Cross-Coupling (Buchwald-Hartwig) Start->Path1 Path2 Pathway B: Catalytic N-Alkylation (Sustainable GVL Solvent) Start->Path2 Cat1 RuPhos Pd G3 / Cs2CO3 1,4-Dioxane, 90°C Path1->Cat1 Cat2 Alkyl Halide / K2CO3 γ-Valerolactone, 25-60°C Path2->Cat2 Prod1 N8-Aryl Derivative (Pharmaceutical Intermediate) Cat1->Prod1 Prod2 N8-Alkyl Derivative (Advanced Bioisostere) Cat2->Prod2

Figure 1: Divergent functionalization workflows for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: High-yield coupling of the spirocyclic amine with sterically demanding or electron-deficient heteroaryl bromides.

Reagents:

  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl bromide (1.1 equiv, 0.55 mmol)

  • RuPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • RuPhos Ligand (0.02 equiv, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (0.1 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the spirocyclic amine, aryl bromide, RuPhos Pd G3, RuPhos, and Cs₂CO₃.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. (Self-Validation Check: If prepared outside a glovebox, sparge the solvent with ultra-pure N₂ for 15 minutes prior to addition to prevent oxidative degradation of the Pd(0) active species). Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 4–12 hours. Monitor conversion via LC-MS until the secondary amine peak is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the N8-arylated product.

Protocol B: Sustainable Catalytic N-Alkylation in γ-Valerolactone (GVL)

Objective: Green synthesis of N8-alkylated derivatives utilizing GVL as a sustainable, non-toxic alternative to DMF[4].

Reagents:

  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 equiv, 1.0 mmol)

  • Alkyl halide (e.g., 1-benzyl-2-bromoacetate) (1.2 equiv, 1.2 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • γ-Valerolactone (GVL) (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Initiation: Equip a 25 mL round-bottom flask with a magnetic stir bar and nitrogen inlet. Add the spirocyclic amine and GVL.

  • Base Activation: Add finely ground K₂CO₃ to the solution. Stir at room temperature for 10 minutes to ensure uniform dispersion and partial deprotonation of the amine.

  • Electrophile Addition: Add the alkyl halide dropwise over 2 minutes to prevent localized thermal spikes.

  • Reaction Execution: Stir the mixture at 25–60 °C (depending on electrophile reactivity) for 4 hours[4].

  • Workup: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Due to the high boiling point of GVL, ensure thorough aqueous washing. Residual GVL can be removed under high vacuum prior to silica gel chromatography.

Quantitative Data & Optimization

Table 1: Catalyst and Ligand Screening for N-Arylation (Protocol A) Optimization data demonstrating the necessity of third-generation precatalysts for spirocyclic amines.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene100< 10%
Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃1,4-Dioxane9045%
RuPhos Pd G3 (2 mol%) RuPhos Cs₂CO₃ 1,4-Dioxane 90 > 95%
BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu1,4-Dioxane9088%

Table 2: Solvent Effect on N-Alkylation Efficiency (Protocol B) Comparative data highlighting the superiority of GVL over traditional dipolar aprotic solvents for diazaspiro[3.5]nonane alkylation[4].

SolventDielectric Constant (ε)Reaction Time (h)Temperature (°C)Isolated Yield (%)Environmental Impact
DMF36.74.02576%High (Reprotoxic)
NMP32.24.02572%High (Reprotoxic)
GVL 36.5 4.0 25 98% Low (Bio-based)

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation National Institutes of Health (NIH) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Compounds

Introduction: A Strategic Approach to Characterizing Novel Spirocyclic Compounds The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a unique and promising area of chemical space for drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Characterizing Novel Spirocyclic Compounds

The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a unique and promising area of chemical space for drug discovery. Its three-dimensional structure offers the potential for novel interactions with biological targets. When approaching a new chemical series like this, a systematic and logical progression of in vitro assays is crucial to elucidate its biological activity, mechanism of action, and potential therapeutic value. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro testing cascade for this class of compounds.

Our approach is not a rigid set of instructions but rather a decision-making tree, guiding the user from broad, target-agnostic screening to more focused, mechanism-of-action studies. We will cover primary screening strategies to identify potential biological targets, followed by detailed protocols for secondary assays to confirm and characterize the interaction, and finally, cellular assays to assess the compound's effect in a more physiologically relevant context.

Part 1: Initial Target Identification and Primary Screening

The first step in characterizing a novel compound series is to determine its potential biological targets. This can be achieved through a combination of computational and experimental approaches. Given the novelty of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold, a broad screening approach is recommended.

Target-Based vs. Phenotypic Screening

There are two primary strategies for initial screening: target-based and phenotypic.[1]

  • Target-Based Screening: This approach involves testing the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. This is a direct method to identify molecular interactions.

  • Phenotypic Screening: This strategy involves treating cells with the compound and observing for a specific change in phenotype, such as cell death, proliferation, or changes in morphology.[1] This approach does not assume a specific target and can uncover novel mechanisms of action.

For a novel compound series, a parallel approach is often most effective.

Recommended Primary Assays

A diverse primary screening panel will maximize the chances of identifying a relevant biological activity.

  • Broad Target-Binding Panel (e.g., GPCR or Kinase Panel): Utilize commercially available screening services that test for binding against hundreds of known receptors and enzymes. This can provide initial "hits" for further investigation.

  • General Cytotoxicity/Cell Viability Assay: This is a fundamental first step to determine the compound's general effect on cell health and to establish a concentration range for subsequent cell-based assays.

Part 2: Secondary Assays for Target Validation and Mechanistic Elucidation

Once a potential target or cellular phenotype has been identified, the next step is to confirm and characterize the interaction. This involves more specific and quantitative assays.

Target Engagement and Affinity Determination

If a binding "hit" is identified from a primary screen, it is essential to confirm this interaction and determine the binding affinity.

Receptor binding assays are used to quantify the interaction between a ligand (the compound) and a receptor.[2][3][4]

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a classic and robust method to determine the binding affinity (Ki) of a test compound.[2][3]

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled competing ligand (for non-specific binding determination)

  • Test compound (2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivative)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Receptor Preparation: Prepare cell membranes or purified receptors at a concentration that results in less than 10% of the added radioligand being bound.[3]

  • Reaction Setup: In a 96-well plate, set up the following for each concentration of the test compound:

    • Total Binding: Receptor preparation + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Receptor preparation + radioligand + a high concentration of unlabeled competing ligand.

    • Test Compound: Receptor preparation + radioligand + serially diluted test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[3]

Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding.

If the target is a GPCR, a variety of functional assays can be employed to determine if the compound is an agonist, antagonist, or allosteric modulator.[5][6][7][8][9]

Protocol 2: In Vitro GPCR Activation Assay (Luminescence-Based)

This protocol describes a generalizable in vitro assay to measure GPCR activation by detecting the interaction between the activated GPCR and a conformation-specific binder.[5][6][8]

Principle: This assay utilizes a split-nanoluciferase system. The GPCR and a G-protein or other binding partner are fused to two separate subunits of nanoluciferase. Upon agonist-induced activation of the GPCR, the two proteins interact, bringing the nanoluciferase subunits into proximity and reconstituting a functional, light-emitting enzyme.[5][6][8]

Materials:

  • Cell lysate containing the GPCR of interest fused to one nanoluciferase subunit.

  • Purified conformation-specific binder (e.g., G-protein peptide) fused to the other nanoluciferase subunit.

  • Test compound (2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivative).

  • Known agonist and antagonist for the GPCR (for controls).

  • Nanoluciferase substrate.

  • Opaque-walled 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare dilutions of the test compound, known agonist, and antagonist.

  • Assay Setup: In an opaque-walled plate, add the cell lysate containing the GPCR-nanoluciferase fusion.

  • Compound Addition: Add the test compound, agonist, or antagonist to the appropriate wells. For antagonist testing, pre-incubate the test compound before adding the known agonist.

  • Binder Addition: Add the conformation-specific binder-nanoluciferase fusion protein.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for GPCR activation and protein-protein interaction.

  • Signal Detection: Add the nanoluciferase substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to a vehicle control.

    • For agonist testing, plot the luminescence signal against the log concentration of the test compound to determine the EC50.

    • For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

If the target is an enzyme, a direct inhibition assay is required.

Protocol 3: Colorimetric Enzyme Inhibition Assay

This protocol provides a general framework for a colorimetric enzyme inhibition assay.[10][11][12][13][14]

Principle: The activity of an enzyme is measured by its ability to convert a substrate into a colored product. The presence of an inhibitor will decrease the rate of this reaction, leading to a reduction in color development. The absorbance of the colored product is measured using a spectrophotometer.[10]

Materials:

  • Purified enzyme.

  • Enzyme substrate.

  • Test compound (2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivative).

  • Known inhibitor (for positive control).

  • Assay buffer.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the known inhibitor.

  • Assay Setup: In a 96-well plate, set up the following:

    • Blank: Assay buffer only.

    • Control (100% activity): Enzyme + assay buffer.

    • Positive Control: Enzyme + known inhibitor.

    • Test Compound: Enzyme + serially diluted test compound.

  • Pre-incubation: Add the enzyme and test compound/inhibitor/buffer to the wells and pre-incubate for a specific time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals for a set period (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the reaction rate (velocity) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate of test compound / Rate of control)) * 100.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50.

Part 3: Cellular Assays to Assess Physiological Effects

Cellular assays are essential to understand the effects of a compound in a more biological context.

Cytotoxicity Assays

Determining the cytotoxicity of a compound is a critical step in early drug discovery.[15][16][17]

Protocol 4: CellTox™ Green Cytotoxicity Assay

This protocol is based on a fluorescent dye that measures membrane integrity as an indicator of cell death.[15][18]

Principle: The CellTox™ Green dye is a fluorescent dye that is excluded from viable cells but can enter cells with compromised membranes (i.e., dead cells) and bind to DNA, resulting in a significant increase in fluorescence. The amount of fluorescence is proportional to the number of dead cells.[18]

Materials:

  • Cells of interest.

  • Cell culture medium.

  • Test compound (2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane derivative).

  • CellTox™ Green Dye.

  • Opaque-walled 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only and no-treatment controls.

  • Dye Addition: Add the CellTox™ Green dye to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485-500nmEx / 520-530nmEm).

  • Data Analysis:

    • Subtract the background fluorescence (from no-cell control wells).

    • Plot the fluorescence intensity against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear and concise tables for easy comparison of different compounds within the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane series.

Compound IDTargetAssay TypeIC50 / EC50 / CC50 (µM)Ki (µM)
Compound AReceptor XRadioligand Binding1.20.8
Compound BReceptor XRadioligand Binding0.50.35
Compound AEnzyme YEnzyme Inhibition5.8-
Compound BEnzyme YEnzyme Inhibition> 50-
Compound ACell Line ZCytotoxicity25.3-
Compound BCell Line ZCytotoxicity> 100-

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental designs and biological pathways.

experimental_workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Assays cluster_3 Cellular Assays Broad Target Panel Broad Target Panel Binding Hit Binding Hit Broad Target Panel->Binding Hit Phenotypic Screen Phenotypic Screen Phenotypic Hit Phenotypic Hit Phenotypic Screen->Phenotypic Hit Receptor Binding Assay Receptor Binding Assay Binding Hit->Receptor Binding Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Binding Hit->Enzyme Inhibition Assay Signaling Pathway Analysis Signaling Pathway Analysis Phenotypic Hit->Signaling Pathway Analysis Functional Assay Functional Assay Receptor Binding Assay->Functional Assay Cytotoxicity Assay Cytotoxicity Assay Functional Assay->Cytotoxicity Assay Enzyme Inhibition Assay->Cytotoxicity Assay Signaling Pathway Analysis->Cytotoxicity Assay

Caption: In Vitro Assay Cascade for Novel Compounds.

GPCR_signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Canonical GPCR Signaling Pathway.

Conclusion and Future Directions

This application note provides a foundational strategy for the in vitro characterization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane compounds. By following a logical progression from broad screening to specific mechanistic and cellular assays, researchers can efficiently identify and validate the biological activity of this novel chemical series. The protocols provided herein are adaptable to a wide range of potential targets and cellular systems. Further studies may include more advanced techniques such as surface plasmon resonance (SPR) for real-time binding kinetics or high-content imaging for more detailed phenotypic analysis.

References

  • White, K. L., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au. [Link]

  • Scott, C. et al. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery World (DDW). [Link]

  • Lemasters, J. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Sartorius (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • White, K. L., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Creative Biolabs (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. [Link]

  • White, K. L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Charles River Laboratories (n.d.). In Vitro Assay Development Services. Charles River. [Link]

  • Payne, J. F., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

  • Da-ta Biotech (2024). In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech. [Link]

  • Gudi, G., & Tierno, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Bio-protocol (2017). Enzyme inhibition assay. Bio-protocol. [Link]

  • Tidmore, J. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • protocols.io (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Bio-Rad (n.d.). Bio-Plex Pro™ Cell Signaling Assays. Bio-Rad. [Link]

  • National Center for Biotechnology Information (2016). SIGMA RECEPTOR BINDING ASSAYS. National Center for Biotechnology Information. [Link]

  • Molecular Devices (2026). Cell Signaling and Cellular Response Assays. Molecular Devices. [Link]

  • DOST-PNRI (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. National Center for Biotechnology Information. [Link]

Sources

Method

Application of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in chemical library design

Application Note: Integration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in 3D Chemical Library Design The Fsp3 Paradigm in Modern Chemical Library Design The transition from flat, sp2-hybridized aromatic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in 3D Chemical Library Design

The Fsp3 Paradigm in Modern Chemical Library Design

The transition from flat, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich architectures is a defining evolution in contemporary drug discovery. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) programs historically suffered from high attrition rates due to the poor physicochemical properties and off-target promiscuity of planar molecules. By incorporating spirocyclic building blocks like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane , medicinal chemists can significantly increase the fraction of sp3 carbons (Fsp3) in their libraries. This structural complexity directly correlates with[1].

The specific architecture of the 5-oxa-2,8-diazaspiro[3.5]nonane core provides rigid, orthogonal exit vectors that project appended pharmacophores into distinct, underexplored chemical spaces, allowing for stereospecific interactions with complex biological targets[2]. Furthermore, the bulky benzhydryl group serves a dual purpose: it acts as a highly lipophilic anchor for early-stage structural studies and functions as a robust, orthogonally cleavable protecting group during divergent library synthesis.

Physicochemical Profiling of the Oxa-Diazaspiro Scaffold

The strategic inclusion of the oxygen heteroatom within the spirocyclic core is not merely structural; it is a calculated physicochemical optimization. The oxygen atom acts as a critical hydrogen bond acceptor, which mitigates the lipophilicity typically associated with pure carbocycles.

Table 1: Physicochemical Comparison of Flat vs. Spirocyclic Scaffolds

PropertyFlat Aromatic Core (e.g., Piperazine-Biphenyl)5-oxa-2,8-diazaspiro[3.5]nonane CoreCausality / Impact on Drug Design
Fraction sp3 (Fsp3) < 0.25> 0.85Enhances 3D complexity, correlating with higher clinical success rates and better safety profiles[1].
Aqueous Solubility LowHighThe oxygen heteroatom acts as a hydrogen bond acceptor, improving aqueous solvation and metabolic stability[3].
Lipophilicity (LogP) High (> 3.0)Low (< 1.5)Disruption of planarity prevents intermolecular π-π stacking, significantly lowering lipophilicity[4].
Conformational Rigidity Flexible (Rotatable bonds)High (Spiro-locked)Reduces the entropic penalty upon target binding, thereby improving overall binding affinity[2].
Exit Vector Geometry Coplanar (2D)Orthogonal (3D)Enables the exploration of distinct 3D chemical space and novel allosteric binding pockets[4].

Divergent Synthesis Workflows & Self-Validating Protocols

To utilize 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in parallel library generation, the scaffold must first be activated via deprotection, followed by divergent functionalization.

Workflow A 2-Benzhydryl-5-oxa-2,8- diazaspiro[3.5]nonane B Catalytic Hydrogenolysis (Pd/C, H2) A->B Deprotection C 5-oxa-2,8-diazaspiro [3.5]nonane Core B->C Diphenylmethane Removal D1 Reductive Amination (Aldehydes) C->D1 Div 1 D2 Amidation (Acyl Chlorides) C->D2 Div 2 D3 SNAr / Cross-Coupling (Aryl Halides) C->D3 Div 3 E1 Alkyl-Linked Library D1->E1 E2 Amide-Linked Library D2->E2 E3 Aryl-Linked Library D3->E3

Caption: Divergent synthesis workflow for generating spirocyclic chemical libraries.

Protocol 1: Benzhydryl Cleavage and Scaffold Activation

Causality: The benzhydryl group is highly lipophilic and sterically shields the secondary amine. Catalytic hydrogenolysis is specifically chosen over strong acidic cleavage (e.g., TFA/Triflic acid) to preserve the integrity of the oxa-spiro ring system, which can undergo unwanted ring-opening under harsh Lewis acid conditions. Furthermore, hydrogenolysis avoids the generation of acidic salts, streamlining downstream parallel synthesis.

  • Reaction Setup: Dissolve 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Inert Atmosphere: Purge the reaction flask with inert N2 gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Expert Note: Pd/C is highly pyrophoric; it must be added strictly under an N2 blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating Checkpoint (LC-MS): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to the benzhydryl-protected precursor [M+H]+ disappears, and the deprotected core mass emerges. This ensures no unreacted starting material contaminates the library.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate under reduced pressure.

  • Purification: Triturate the crude residue with hexanes. The non-polar hexanes will extract the cleaved diphenylmethane byproduct, leaving behind the pure 5-oxa-2,8-diazaspiro[3.5]nonane core as a solid precipitate.

Protocol 2: Divergent SNAr Functionalization

Causality: Nucleophilic aromatic substitution (SNAr) is utilized because the rigid spirocyclic secondary amine is highly nucleophilic due to its sp3-rich character. This allows for rapid parallel synthesis with electron-deficient aryl halides without the need for expensive and sensitive transition metal catalysts[5].

  • Parallel Dispensing: In a parallel synthesis reactor, dispense the liberated 5-oxa-2,8-diazaspiro[3.5]nonane core (1.0 eq) into vials containing various electron-deficient aryl/heteroaryl halides (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HX acid generated during the coupling, preventing protonation of the nucleophilic amine.

  • Reaction: Add anhydrous DMF to achieve a 0.2 M concentration. Seal the vials and heat at 90°C for 12 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin. The primary/secondary amine starting material will appear as a distinct colored spot. Complete consumption of this spot, replaced by a new UV-active product spot, validates the coupling success.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer three times with 5% aqueous LiCl. Expert Note: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination during final isolation.

Target-Based Applications: Kinases and Phosphatases

The 5-oxa-2,8-diazaspiro[3.5]nonane scaffold has proven exceptionally valuable in recent targeted therapies. For example, it has been successfully integrated into libraries targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , a critical node in cancer signaling[6].

Additionally, the scaffold has been utilized in the discovery of dual inhibitors for Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) [5]. In this context, the spirocycle replaces planar piperazine rings, improving the pharmacokinetic profile and allowing the inhibitor to perfectly occupy the kinase's active site, thereby preventing the conversion of diacylglycerol (DAG) to immunosuppressive phosphatidic acid (PA).

Pathway TCR T-Cell Receptor Activation PLC PLCγ1 Activation TCR->PLC DAG Diacylglycerol (DAG) Accumulation PLC->DAG DGK DGKα/ζ Kinase DAG->DGK Substrate Effector PKCθ & RasGRP1 Activation DAG->Effector Recruits PA Phosphatidic Acid (PA) (Immunosuppression) DGK->PA Phosphorylation Inhibitor Spirocyclic Inhibitor (Library Hit) Inhibitor->DGK Blocks Immune Enhanced Antitumor Immunity Effector->Immune

Caption: Mechanism of action for spirocyclic hits targeting the DGKα/ζ pathway in T-cells.

Sources

Application

Application Note &amp; Protocols for the Crystallization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the crystallization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a spirocyclic compound of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a spirocyclic compound of interest in pharmaceutical development. The protocols and methodologies outlined herein are designed to facilitate the isolation of this compound in a highly pure, crystalline form, which is a critical step for its characterization and further use. This guide emphasizes the fundamental principles of crystallization, offering a detailed exploration of solvent selection, various crystallization techniques, and robust troubleshooting strategies. The aim is to equip researchers with the necessary knowledge to develop a successful crystallization process, ensuring high yield and purity of the final product.

Introduction: The Significance of Crystalline Form

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1] Crystallization is a fundamental purification process that arranges molecules into a highly ordered lattice structure.[1] For a complex molecule like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, obtaining a well-defined crystalline form is essential for unambiguous structural elucidation via X-ray diffraction and for ensuring batch-to-batch consistency in manufacturing.[2] This guide provides a systematic approach to achieving this goal.

The molecular structure of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, with its bulky benzhydryl group and multiple heteroatoms, presents unique challenges and opportunities in developing a crystallization strategy. The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding, which can be exploited during solvent selection to guide crystal packing.

Foundational Principles: The Science of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[3] The journey from a dissolved state to a crystalline solid involves two key stages: nucleation and crystal growth.[1]

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[1] Inducing nucleation can be achieved by scratching the inner surface of the crystallization vessel or by adding a seed crystal.[3]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nuclei.

The rate of cooling, solvent evaporation, and the presence of impurities can significantly impact both nucleation and crystal growth, thereby influencing the size, shape, and purity of the final crystals.[4] A slow, controlled process generally favors the formation of larger, more perfect crystals.[3]

Strategic Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in a crystallization experiment.[5] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4] For 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a molecule with both hydrophobic (benzhydryl group) and polar (oxa- and diaza- moieties) features, a systematic screening of solvents is recommended.

Solvent Screening Protocol:
  • Initial Solubility Tests: Place a small amount (e.g., 10-20 mg) of the compound into separate small test tubes.

  • Solvent Addition: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Observation at Room Temperature: Observe if the compound dissolves. A good starting point is a solvent in which the compound is sparingly soluble at room temperature.[3]

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. The ideal solvent will fully dissolve the compound upon heating.[3]

  • Cooling: Allow the solution to cool to room temperature and then in an ice bath. The desired outcome is the formation of a crystalline precipitate.

Recommended Solvents for Screening:
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolHydrogen bond donors and acceptors, can interact with the heteroatoms of the target molecule.
Esters Ethyl acetateModerate polarity, good for compounds with mixed polarity.
Ketones AcetonePolar aprotic solvent, can be effective for a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Lower polarity, can be used as anti-solvents.
Hydrocarbons Hexane, Heptane, TolueneNon-polar, primarily useful as anti-solvents.
Chlorinated DichloromethaneGood solvent for many organic compounds, but can be volatile.[5]
Solvent Pair Miscibility:

In cases where a single solvent is not ideal, a binary solvent system (a "good" solvent and a "poor" solvent) can be employed.[4] The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent. The two solvents must be miscible.[3]

Workflow for Solvent Selection:

Caption: A workflow diagram for systematic solvent selection.

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following techniques can be employed. It is advisable to perform these on a small scale initially to optimize conditions before scaling up.

Protocol 1: Slow Evaporation

This method is suitable for compounds that are soluble at room temperature and is often the simplest to perform.[5]

  • Preparation of a Saturated Solution: Dissolve the compound in a suitable solvent (or solvent pair) at room temperature to form a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Slow Cooling Crystallization

This is the most common recrystallization technique and is ideal for compounds that exhibit a significant increase in solubility with temperature.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable solvent at its boiling point.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[6]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and allow them to dry.

Diagram of Slow Cooling Crystallization:

Caption: Step-by-step process of slow cooling crystallization.

Protocol 3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is excellent for growing high-quality single crystals.[5]

  • Inner Vial Preparation: Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Outer Vial Preparation: Place this inner vial inside a larger vial or beaker that contains a small amount of a volatile "poor" solvent (anti-solvent).

  • Sealing: Seal the outer container.

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubation: Allow the setup to stand undisturbed for several days to weeks.

Protocol 4: Anti-Solvent Crystallization

This method is effective when a suitable single solvent for cooling crystallization cannot be found.[1]

  • Dissolution: Dissolve the compound in a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid (the cloud point).

  • Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Inhibition of nucleation.- Slowly evaporate some of the solvent.[6]- Scratch the inside of the flask with a glass rod.[4]- Add a seed crystal of the compound.[3]
"Oiling Out" - The compound's melting point is lower than the crystallization temperature.- The solution is too concentrated.- Rapid cooling.- Add more solvent and reheat to dissolve the oil, then cool more slowly.[4]- Use a different solvent system.[4]
Formation of a Fine Powder - The rate of nucleation is too high.- The solution was cooled too quickly.- Use a slower cooling rate.- Reduce the concentration of the solution.
Poor Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Reduce the initial volume of hot solvent.[4]- Cool the solution to a lower temperature (e.g., in a freezer).

Troubleshooting Logic Diagram:

Crystallization Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Start Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution OilingOut Oiling Out Outcome->OilingOut Liquid Droplets FinePowder Fine Powder Outcome->FinePowder Microcrystals PoorYield Poor Yield Outcome->PoorYield Low Mass of Crystals Sol_NoCrystals Induce Nucleation: - Scratching - Seed Crystal - Reduce Solvent Volume NoCrystals->Sol_NoCrystals Sol_OilingOut Re-dissolve & Cool Slower: - Add More Solvent - Insulate Flask - Change Solvent OilingOut->Sol_OilingOut Sol_FinePowder Slow Down Growth: - Slower Cooling - Less Concentrated Solution FinePowder->Sol_FinePowder Sol_PoorYield Maximize Precipitation: - Use Minimum Hot Solvent - Cool to Lower Temperature PoorYield->Sol_PoorYield

Caption: A decision tree for troubleshooting common crystallization problems.

Conclusion

The successful crystallization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is an achievable goal through a systematic and well-informed approach. By carefully selecting solvents and methodically applying the techniques of slow evaporation, cooling crystallization, vapor diffusion, or anti-solvent addition, researchers can isolate this compound in a highly pure crystalline form. This application note serves as a comprehensive guide, providing both the theoretical underpinnings and practical protocols necessary for success. Meticulous attention to detail and a willingness to iterate on the experimental conditions will ultimately lead to the desired high-quality crystalline material.

References

  • Nichols, L. 3.6F: Troubleshooting. Chemistry LibreTexts. 2022. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. 2024. Available from: [Link]

  • Unknown Author. Guide for crystallization. Available from: [Link]

  • Unknown Author. SOP: CRYSTALLIZATION. Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. Available from: [Link]

  • Panda, S., et al. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. 2022. Available from: [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available from: [Link]

  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. 2025. Available from: [Link]

  • IUCr Journals. Crystallizing natural products via high-throughput nanodroplet crystallisation protocols. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. The unique spirocyclic structure of this compound, incorporating an oxetane ring, presents both exciting opportunities in medicinal chemistry and distinct synthetic challenges.[1] This guide aims to provide practical, experience-driven solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, which is typically approached via a multi-step synthesis culminating in a reductive amination.

Problem 1: Low Yield in the Reductive Amination Step

Symptoms:

  • The final product, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, is obtained in a yield significantly lower than expected.

  • TLC or LC-MS analysis shows a large amount of unreacted 5-oxa-2,8-diazaspiro[3.5]nonane starting material.

  • Significant formation of a byproduct corresponding to the reduction of benzaldehyde (benzyl alcohol) is observed.

Probable Causes & Solutions:

  • Inefficient Imine Formation: The crucial first step of reductive amination is the formation of an iminium ion intermediate from the reaction between the secondary amine of the spiro-diamine and benzaldehyde. This equilibrium can be unfavorable.

    • Solution: Conduct the reaction under mildly acidic conditions (pH 4-5).[2][3] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine. However, avoid strongly acidic conditions, which can protonate the amine starting material, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive can reduce the aldehyde before it has a chance to form the imine, while one that is too weak may not efficiently reduce the iminium ion.

    • Solution 1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is mild enough to not readily reduce the aldehyde but is highly effective at reducing the iminium ion. It also does not require strictly anhydrous conditions.

    • Solution 2: Sodium cyanoborohydride (NaBH₃CN) is another excellent option, particularly because it is more selective for the iminium ion over the carbonyl group, even at slightly acidic pH.[2] This allows for a one-pot procedure where all reactants can be mixed together from the start.[3]

  • Reaction Concentration and Temperature: Dilute conditions can slow down the bimolecular reaction between the amine and the aldehyde. Conversely, excessively high temperatures can lead to side reactions and degradation.

    • Solution: Start with a moderate concentration (e.g., 0.1-0.2 M). The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully to avoid byproduct formation.

  • Steric Hindrance: The benzhydryl group is sterically demanding, which can hinder the approach of the amine to the carbonyl. While this is an inherent feature of the target molecule, optimizing other parameters becomes even more critical.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of 5-oxa-2,8-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) at room temperature, add benzaldehyde (1.1 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Di-substituted Byproduct

Symptoms:

  • Mass spectrometry analysis reveals a significant peak corresponding to the di-benzhydrylated product where both nitrogen atoms of the spiro-diamine have reacted.

Probable Causes & Solutions:

  • Lack of a Protecting Group: The 5-oxa-2,8-diazaspiro[3.5]nonane has two secondary amine functionalities. To achieve mono-substitution, one of the amines must be protected.

    • Solution: Start the synthesis with a mono-protected spiro-diamine, such as 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane.[4] The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable under the conditions of reductive amination. The Boc group can then be removed in a subsequent step under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired mono-benzhydrylated product.

Workflow for Mono-Substitution

G start Start with 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane reductive_amination Reductive Amination with Benzaldehyde start->reductive_amination protected_product tert-butyl 2-benzhydryl-5-oxa-2,8- diazaspiro[3.5]nonane-8-carboxylate reductive_amination->protected_product deprotection Boc Deprotection (e.g., TFA or HCl) protected_product->deprotection final_product Final Product: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane deprotection->final_product

Caption: Synthetic strategy for selective mono-N-alkylation.

Problem 3: Difficulties in the Synthesis of the Spirocyclic Core

Symptoms:

  • Low yields in the formation of the 5-oxa-2,8-diazaspiro[3.5]nonane precursor.

  • Challenges with ring-closure reactions to form the oxetane or piperidine ring.

Probable Causes & Solutions:

  • Inefficient Cyclization: The construction of spirocyclic systems, especially those containing strained rings like oxetane, can be challenging.[5]

    • Solution: A reported synthesis of a similar compound, 2-oxa-7-azaspiro[3.5]nonane, involves a one-pot mesylation and ring closure of a diol precursor.[1] This strategy can be adapted. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting the intramolecular cyclization.[1]

  • Choice of Precursors: The selection of starting materials for building the spirocyclic core is critical.

    • Solution: A plausible route involves starting from 3,3-bis(hydroxymethyl)oxetane. This can be converted to a di-mesylate or di-tosylate, followed by a double nucleophilic substitution with a protected amine equivalent. Alternatively, building the piperidine ring first and then forming the oxetane ring is another viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a spirocyclic scaffold like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in drug design?

Spirocyclic scaffolds are of great interest in medicinal chemistry because they introduce three-dimensionality and conformational rigidity into molecules.[6] This can lead to improved binding affinity and selectivity for biological targets. The replacement of more flexible aliphatic chains with rigid spirocycles can also enhance metabolic stability and other pharmacokinetic properties.[7][8] The oxetane moiety, in particular, is considered a valuable structural alternative to groups like morpholine or gem-dimethyl groups, offering improved polarity and metabolic robustness.[1]

Q2: Are there alternative methods to introduce the benzhydryl group besides reductive amination?

Yes, direct N-alkylation with benzhydryl bromide is another possibility. However, this method has several drawbacks. It often requires harsher conditions (e.g., heating with a base like potassium carbonate or triethylamine), which can lead to side reactions. Over-alkylation to form the di-substituted product is also a significant risk if an unprotected diamine is used. Furthermore, the generation of quaternary ammonium salts is possible. Reductive amination is generally a milder and more controllable method for this transformation.[2]

Q3: How can I effectively monitor the progress of the reductive amination reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting amine, benzaldehyde, and the final product (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes). The product, being more substituted and less polar than the starting diamine, should have a higher Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and help identify any byproducts.

Q4: What are the key safety considerations when working with the reagents for this synthesis?

  • Sodium triacetoxyborohydride and Sodium cyanoborohydride: These are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Quenching these reagents should be done carefully, as they can release flammable hydrogen gas upon contact with strong acids. Sodium cyanoborohydride can also release highly toxic hydrogen cyanide gas under acidic conditions. Therefore, quenching should be performed in a basic or neutral aqueous solution.

  • Benzaldehyde: It is an irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and are suspected carcinogens. Use in a well-ventilated fume hood and minimize exposure.

Reaction Parameter Summary Table

ParameterRecommended ConditionRationale
Starting Material 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonanePrevents di-alkylation and allows for selective mono-functionalization.
Reagent Benzaldehyde (1.1 - 1.2 eq)Slight excess drives the reaction to completion.
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)Mild and selective for iminium ion reduction.[2]
Catalyst Acetic Acid (0.1 eq)Catalyzes imine formation without fully protonating the amine.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and does not interfere with the reaction.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Concentration 0.1 - 0.2 MBalances reaction rate and solubility.

Troubleshooting Flowchart

G start Low Yield in Final Step? check_sm Excess Starting Material (SM)? start->check_sm check_byproduct Di-substituted Byproduct? start->check_byproduct No imine_issue Inefficient Imine Formation - Add cat. Acetic Acid - Allow pre-incubation (30-60 min) check_sm->imine_issue Yes reductant_issue Suboptimal Reduction - Use NaBH(OAc)₃ or NaBH₃CN - Check reagent quality check_sm->reductant_issue No, SM consumed but low product protecting_group_issue Lack of Selectivity - Use mono-Boc protected SM check_byproduct->protecting_group_issue Yes success Yield Improved imine_issue->success reductant_issue->success protecting_group_issue->success

Caption: A decision tree for troubleshooting low synthesis yield.

References

  • Clayden, J., & Yagoub, Y. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Denton, R., & Hodges, D. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]

  • Clayden, J., & Yagoub, Y. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3598–3606. [Link]

  • Smith, B. T., & Bodwell, G. J. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters, 17(14), 3592–3595. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Crysdot. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. Heterocyclic Compounds. [Link]

  • Martínez, A., et al. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development. [Link]

  • Wyer, J. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13876. [Link]

  • Hu, Y., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. ResearchGate. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • NextSDS. 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. [Link]

Sources

Optimization

Troubleshooting low solubility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in organic solvents

Technical Support Center Topic: Troubleshooting Low Solubility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in Organic Solvents For: Researchers, Scientists, and Drug Development Professionals From: The Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Troubleshooting Low Solubility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane in Organic Solvents For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support guide for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. We understand that navigating the solubility of complex molecules can be a significant challenge during research and development. This guide is structured as a series of questions you might encounter in the lab, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Part 1: Understanding the Physicochemical Profile of the Molecule

Q1: What are the key structural features of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's distinct chemical personality. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a molecule of contrasts, possessing both large nonpolar regions and specific polar functional groups. Its behavior in solution is a direct result of these competing characteristics.

  • The Benzhydryl Group (Diphenylmethyl): This is the most dominant feature of the molecule. Comprised of two phenyl rings, this large, bulky group is highly nonpolar and lipophilic ("fat-loving").[1][2] Its presence dictates a strong preference for nonpolar organic solvents and is the primary reason for poor solubility in highly polar solvents like water or short-chain alcohols.

  • The 5-oxa-2,8-diazaspiro[3.5]nonane Core: This spirocyclic core introduces polarity and opportunities for specific solvent interactions.

    • Diaza Functionality (Amines): The two nitrogen atoms are the most significant polar contributors. They can act as hydrogen bond acceptors and, if protonated, as hydrogen bond donors. These sites are also basic, meaning their charge state can be altered by pH.[3]

    • Oxa Functionality (Ether): The oxygen atom acts as a hydrogen bond acceptor, further contributing to the molecule's polarity and ability to interact with protic solvents.[4][5]

    • Spirocyclic Structure: The rigid, three-dimensional nature of the spiro-center influences how the molecule packs into a crystal lattice.[6][7] A stable crystal lattice requires more energy to break apart, which can manifest as lower solubility.

The fundamental challenge is finding a solvent system that can simultaneously satisfy the lipophilic nature of the benzhydryl group and the polar requirements of the oxa-diaza core.

cluster_molecule 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane cluster_properties Resulting Properties mol Key Structural Regions lipophilic Benzhydryl Group (Large, Nonpolar, Lipophilic) mol->lipophilic polar Oxa-Diazaspiro Core (Polar, H-Bonding, Basic) mol->polar sol_challenge Challenging Solubility Profile (Poor in very polar or very nonpolar solvents) lipophilic->sol_challenge Favors nonpolar solvents polar->sol_challenge Favors polar solvents

Caption: Key structural regions governing the compound's solubility.

Part 2: A Systematic Approach to Solvent Selection

Q2: I need to dissolve my compound for a reaction or analysis. Where do I start with solvent selection?

The principle of "like dissolves like" is your primary guide. Given the molecule's mixed characteristics, the most logical starting point is with moderately polar solvents that can offer a balance. Avoid extremes initially.

A systematic screening approach is recommended. Start with small-scale tests (e.g., 1-2 mg of compound in 0.1-0.5 mL of solvent) to conserve material.

Table 1: Recommended Organic Solvents for Initial Screening

Polarity Class Solvent Examples Rationale for Use
Nonpolar Toluene, Dichloromethane (DCM) Solvates the large benzhydryl group effectively. DCM has a slight polarity which may help with the core.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN) Offer a good balance of polarity to interact with the oxa-diaza core without the hydrogen-bonding that might be unfavorable for the benzhydryl group.

| Polar Protic | Isopropanol (IPA), n-Butanol | Longer-chain alcohols are more moderate than methanol or ethanol and may better solvate the nonpolar moiety. |

Q3: My initial solvent choices (e.g., Hexanes, Methanol) failed. Why, and what is a logical next step?

This is a common and informative result.

  • Failure in Hexanes/Heptane: These solvents are entirely nonpolar. While they are a good match for the benzhydryl group, they cannot effectively solvate the polar oxa-diaza core. The energy gained from solvating the benzhydryl group is not enough to overcome the energy required to break the crystal lattice and leave the polar core unsolvated.

  • Failure in Methanol/Water: These are highly polar, protic solvents. They interact strongly with the polar core via hydrogen bonding but are poor solvents for the large, lipophilic benzhydryl group.

When single solvents fail, the next logical step is to explore co-solvent systems or apply energy.

cluster_troubleshoot Troubleshooting Options start Start: Undissolved Compound screen Test Single, Moderately Polar Solvents (e.g., DCM, THF, EtOAc) start->screen result Soluble? screen->result success Success: Proceed with Experiment result->success Yes fail Troubleshoot Further result->fail No cosolvent Try Co-Solvent Systems (e.g., Toluene/THF) fail->cosolvent energy Apply Energy (Heating, Sonication) ph_mod Consider pH Modification (if solvent is appropriate)

Caption: A logical workflow for systematic solubility screening.

Part 3: Troubleshooting and Solubility Enhancement Techniques

Q4: The compound shows low solubility even in the best single solvents. How can I improve it?

When a single solvent isn't sufficient, you need to modify the system. The most common and effective techniques are using co-solvents and increasing the temperature.

Q5: How can I effectively use temperature to increase solubility?

For most solid compounds, solubility increases with temperature.[8] Heating provides the energy needed to overcome the crystal lattice energy.

  • Methodology: Start with your best single solvent from the initial screen. Add the compound and stir while gradually increasing the temperature (e.g., in 10 °C increments). Observe the temperature at which the solid dissolves.

  • Causality: The added thermal energy increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic interactions that can break apart the solute's crystal lattice and promote solvation.

  • Caution: Be aware of your compound's thermal stability. Do not heat near the melting point or to temperatures where degradation might occur. Run a control experiment (e.g., hold a dissolved sample at high temperature for 1 hour and re-analyze by HPLC or TLC) to check for degradation.

Q6: What is co-solvency and how do I apply it?

Co-solvency is the use of a solvent mixture to achieve a polarity that is "just right" for a molecule with mixed characteristics.[9][10][11] You can blend a solvent that is good for the nonpolar part with one that is good for the polar part.

  • Recommended Mixtures:

    • Toluene/THF or Toluene/DCM: Blends a nonpolar aromatic solvent with a moderately polar one. Start with a high percentage of the better solvent (e.g., 90:10 DCM:Toluene) and titrate in the other.

    • DCM/Methanol or THF/Methanol: Blends a moderately polar solvent with a small amount of a polar protic solvent. A small percentage of methanol (1-5%) can significantly increase the polarity of the bulk solvent to help solvate the oxa-diaza core without causing the entire compound to precipitate.

  • Experimental Approach: Prepare several vials with the same amount of your compound. Add different ratios of your co-solvent system (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) and observe which mixture is most effective.

Q7: Can I use sonication to help dissolve my compound?

Yes, but it's important to understand its effect. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles provides intense local energy.

  • Mechanism: This energy helps to break apart the solid particles and increase the surface area exposed to the solvent.[11] It primarily increases the rate of dissolution, not necessarily the thermodynamic equilibrium solubility.

  • Best Use Case: Sonication is excellent for preparing a sample that you intend to use immediately, as it can help a stubborn compound get into solution much faster than simple stirring. However, if the concentration is above the thermodynamic solubility limit, the compound may precipitate out over time.

Q8: The compound has two amine groups. Can I use pH adjustment with organic solvents?

Yes, this is an advanced but powerful technique. The nitrogen atoms in the diaza-spiro core are basic and can be protonated by an acid to form a salt. This salt will be significantly more polar than the neutral parent molecule.

  • How it Works: By adding a small amount of an acid (e.g., 1-2 equivalents of acetic acid or a few drops of trifluoroacetic acid - TFA) to your organic solvent, you can form the corresponding ammonium salt in situ. This salt may have dramatically improved solubility in more polar organic solvents like acetonitrile, isopropanol, or even a THF/methanol mixture.[9]

  • Considerations:

    • This is only suitable if the presence of an acid and the salt form of your compound will not interfere with subsequent reactions or analyses.

    • This technique is most effective in polar aprotic or protic solvents that can stabilize the resulting charged species.

Part 4: Standard Protocols for Solubility Measurement

Protocol 1: Rapid Kinetic Solubility Assessment

This method provides a quick, qualitative assessment of solubility in various solvents.

  • Preparation: Weigh approximately 2 mg of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane into several small, clear vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent from Table 1. This creates an initial target concentration of ~4 mg/mL.

  • Equilibration: Cap the vials and vortex vigorously for 1-2 minutes.

  • Observation: Let the vials stand for 5-10 minutes. Visually inspect for any undissolved solid against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid material appears largely unchanged.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is a gold standard for obtaining a quantitative solubility value.[8][12][13]

  • Prepare a Slurry: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. "Excess" means enough solid is visible to ensure the solution is saturated.

  • Equilibrate: Agitate the vial at a constant temperature (e.g., using a shaker or stirring plate in a temperature-controlled bath) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the dissolved liquid phase) using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean vial. This step is critical to remove any microscopic solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration using a pre-calibrated analytical method, such as HPLC-UV or quantitative NMR.[12][14]

  • Calculation: Use the measured concentration and any dilution factors to calculate the solubility in units such as mg/mL or µM.

Part 5: Frequently Asked Questions (FAQs)

  • Q: My compound "oiled out" instead of dissolving or remaining a solid. What does this mean?

    • A: "Oiling out" occurs when a compound melts in the solvent or separates as a liquid phase rather than dissolving. This happens when the solution is supersaturated, but the conditions are not favorable for crystallization. It is still an indication that you have exceeded the compound's solubility limit under those conditions.

  • Q: Is it better to add the solid to the solvent or the solvent to the solid?

    • A: It is almost always better to add the solid portion-wise to the vigorously stirred solvent. This promotes wetting of the solid particles and prevents clumping, allowing for a faster rate of dissolution.

  • Q: How do I know if my compound is degrading when I heat it?

    • A: The best way is to use an analytical technique like HPLC or TLC. Prepare a solution of your compound at room temperature. Analyze a small aliquot. Then, heat the solution for your desired time, cool it back to room temperature, and analyze another aliquot. A change in the chromatogram (e.g., new peaks, reduced area of the main peak) indicates degradation.

References

  • Compound solubility measurements for early drug discovery.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • The importance of solubility and how to collect it using dynamic methods.
  • Exploring the Chemical Space of 2-Oxaspiro[3.
  • Solubility. Chemistry Online @ UTSC.
  • Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.
  • Oxa-spirocycles: synthesis, properties and applic
  • 1-Oxa-6-azaspiro[4.4]nonane () for sale. Vulcanchem.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
  • Benzhydryl compounds. Wikipedia.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry.
  • Solubility of Organic Compounds. University of Calgary.
  • Solubility of 1-Benzyl-2-naphthol in Organic Solvents: A Technical Guide. Benchchem.

Sources

Troubleshooting

Optimizing reaction temperature for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane cross-coupling

Topic: Optimizing Reaction Temperature for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and optimized protocols for the successful cross-coupling of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. We will focus on the critical parameter of reaction temperature, explaining the causality behind experimental choices to help you navigate common challenges and achieve high-yield, clean conversions.

Frequently Asked Questions (FAQs)

Q1: What makes temperature optimization so critical for coupling with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane?

Optimizing the reaction temperature is paramount due to the unique structural features of this substrate. The molecule combines two distinct challenges:

  • Steric Hindrance: The bulky benzhydryl group and the three-dimensional spirocyclic core create significant steric congestion around the reacting secondary amine.[1][2] Higher temperatures are often required to provide sufficient kinetic energy to overcome the activation barrier for the catalyst to coordinate and for the subsequent bond-forming steps.[3]

  • Catalyst Stability: While heat can accelerate the desired reaction, it can also promote catalyst decomposition pathways.[4] Elevated temperatures (>110-120 °C) can lead to the precipitation of inactive palladium black, effectively killing the reaction.[4][5]

Therefore, a precise thermal "sweet spot" must be identified where the desired coupling proceeds efficiently without significant degradation of the catalyst, substrates, or products.

Q2: Which cross-coupling reaction is most suitable for this amine, and what is a good starting temperature?

The Buchwald-Hartwig amination is the premier choice for forming a C-N bond between an aryl (pseudo)halide and a secondary amine like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.[6][7] This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and broad scope.[7][8]

A prudent starting point for temperature screening is 80-90 °C .[9] This range is often sufficient to initiate catalysis without being overly aggressive, which could lead to immediate side reactions or catalyst death.[4] From here, the temperature can be adjusted based on initial results.

Q3: My reaction is clean but shows very low conversion. Is simply increasing the temperature the best solution?

While insufficient temperature is a likely cause, it's not the only one. Before aggressively increasing the heat, verify the following:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[10] Ensure your reaction setup was properly degassed and is maintained under a dry, inert atmosphere (Argon or Nitrogen).[6]

  • Reagent Purity: Trace impurities in amines can poison the catalyst.[6] Ensure your spirocyclic amine and all other reagents are of high purity.

  • Base Strength & Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[9] Ensure it is fresh and that the reaction is stirred vigorously, as the base may not be fully soluble.

If these factors are controlled, a systematic increase in temperature is the logical next step.

Troubleshooting Guide: A Problem-Oriented Approach to Temperature Optimization

This section addresses specific experimental outcomes and provides a logical workflow for diagnosing and solving issues related to reaction temperature.

Issue 1: Low to No Product Formation, Starting Materials Largely Unchanged.

This classic symptom suggests the reaction has not overcome its activation energy barrier.

Primary Cause: The reaction temperature is too low.

Scientific Rationale: Every reaction has a minimum energy threshold (activation energy) required for reactants to transform into products. For sterically demanding couplings, this barrier is often substantial. The kinetic energy of the molecules, which increases with temperature, must be sufficient for effective catalyst-substrate interaction and to drive the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[11]

Troubleshooting Workflow:

  • Initial Setup: Begin with the standard conditions outlined in the protocol below, setting the initial temperature to 80 °C.

  • Systematic Temperature Increase: If conversion is low after 2-4 hours, increase the temperature in 10 °C increments (e.g., to 90 °C, then 100 °C, then 110 °C).

  • Monitor Closely: After each temperature increase, allow the reaction to proceed for a set time (e.g., 2 hours) and analyze an aliquot by LC-MS or TLC to monitor the consumption of starting material and formation of the product.

  • Identify Onset of Reactivity: Note the temperature at which product formation becomes significant. This is your lower boundary for optimization.

Temperature_Screening cluster_0 Troubleshooting: Low Conversion Start Start Reaction at 80 °C Check1 Monitor Conversion (2-4h) Start->Check1 Increase1 Increase to 90 °C Check1->Increase1 <10% Conversion Optimize Conversion >70%? Proceed with Optimization Check1->Optimize >70% Conversion Decomposition Decomposition? See Issue 2 Check1->Decomposition Yes Check2 Monitor Conversion (2h) Increase1->Check2 Increase2 Increase to 100 °C Check2->Increase2 <20% Conversion Check2->Optimize >70% Conversion Check2->Decomposition Yes Check3 Monitor Conversion (2h) Increase2->Check3 Check3->Optimize Yes Check3->Decomposition Yes

Caption: Workflow for systematic temperature increase.

Issue 2: Reaction Produces Byproducts, or Product Yield Decreases Over Time.

Observing new spots on a TLC plate or unexpected masses in an LC-MS trace, especially at higher temperatures, points to thermal instability.

Primary Cause: The reaction temperature is too high.

Scientific Rationale: Excessive thermal energy can activate undesired reaction pathways or cause the decomposition of components in the reaction mixture.

  • Catalyst Decomposition: The most common issue is the thermal decomposition of the palladium catalyst. At high temperatures, the supporting ligand can dissociate, causing the palladium atoms to aggregate into inactive palladium black.[4][5]

  • Substrate/Product Degradation: The spirocyclic core or other functional groups on your coupling partners may be thermally labile, leading to decomposition.

  • Side Reactions: High temperatures can promote side reactions. While β-hydride elimination is a concern for some amines, it is less likely with this specific substrate. More probable are base-induced side reactions.[12]

Troubleshooting Workflow:

  • Visual Inspection: Look for the formation of a fine black precipitate (palladium black). This is a clear sign that the temperature is too high for the chosen catalyst system.[4]

  • Temperature De-escalation: If you identified an effective temperature from Issue 1 (e.g., 110 °C) but observe decomposition, reduce the temperature to the next lower increment (100 °C) and allow the reaction to run for a longer period. The goal is to find a balance between a reasonable reaction rate and stability.

  • Ligand Screening: If decomposition persists even at moderately effective temperatures (e.g., 90-100 °C), the ligand may not be robust enough. Consider switching to a more sterically hindered and thermally stable biaryl phosphine ligand, such as RuPhos or tBuXPhos, which are designed to stabilize the palladium center at elevated temperatures.[9]

Temp_Relationship Temp Reaction Temperature LowTemp Too Low (< 80°C) Temp->LowTemp OptimalTemp Optimal (e.g., 90-110°C) Temp->OptimalTemp HighTemp Too High (> 120°C) Temp->HighTemp Outcome1 Low/No Conversion LowTemp->Outcome1 Outcome2 High Yield & Selectivity OptimalTemp->Outcome2 Outcome3 Decomposition Side Products Low Yield HighTemp->Outcome3

Caption: The impact of temperature on reaction outcomes.

Data Summary: Starting Conditions & Temperature Ranges

The optimal temperature is highly dependent on the specific combination of palladium precatalyst, ligand, and base. The following table provides recommended starting points for a Buchwald-Hartwig amination with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable precursors for generating the active Pd(0) catalyst in situ.[9]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered secondary amines.[7][9]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[9][12]
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are preferred.[6][12]
Temperature Range 80 - 110 °C This is the typical operating window for these types of challenging couplings.[9]

Experimental Protocol: Temperature Screening for Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling an aryl bromide with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, optimized for temperature screening.

Reagents & Equipment:

  • 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or reaction vial with a screw cap and PTFE septum

  • Magnetic stir plate with a temperature-controlled oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, sodium tert-butoxide, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert environment.[6]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating & Monitoring: Place the flask in a pre-heated oil bath set to the desired starting temperature (e.g., 80 °C). Stir the mixture vigorously.

  • Sampling: After a designated time (e.g., 2 hours), carefully and quickly take a small aliquot from the reaction mixture under a positive pressure of inert gas. Quench the aliquot with a small amount of methanol and dilute with an appropriate solvent (e.g., ethyl acetate) for analysis by TLC or LC-MS.

  • Temperature Adjustment: Based on the analysis, either continue the reaction at the current temperature, or increase/decrease the temperature as described in the troubleshooting guide above.

  • Workup (upon completion):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents | Journal of the American Chemical Society. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Optimization of coupling reaction temperature (---, 5 min; -----, 20 min). - ResearchGate. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ACS Publications. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Optimization of the temperature for the coupling reaction a - ResearchGate. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes | ACS Catalysis. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • tert-butyl 2-benzhydryl-5-oxa-2, 8-diazaspiro[3.5]nonane-8-carboxylate, min 97%, 100 mg. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7 - French-Ukrainian Journal of Chemistry. Available at: [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

  • Optimization of the reaction conditions for the preparation of 2a a - ResearchGate. Available at: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[6][13]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]

  • BJOC - Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - Beilstein Journals. Available at: [Link]

Sources

Optimization

Best purification methods for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane synthesis byproducts

Welcome to the technical support guide for the purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane and its related synthetic byproducts. This resource is designed for researchers, medicinal chemists, and process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane and its related synthetic byproducts. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable spirocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific reaction outcomes.

Overview of Potential Byproducts

The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a molecule featuring a secondary amine, an ether, and a bulky benzhydryl group, can lead to a variety of impurities. Understanding what these might be is the first step in selecting an appropriate purification strategy.

Byproduct Class Potential Species Key Differentiating Property
Starting Materials Unreacted 5-oxa-2,8-diazaspiro[3.5]nonaneMore polar; lacks the bulky, nonpolar benzhydryl group.
Unreacted benzhydryl bromide/chlorideNeutral; electrophilic.
Side-Products Dibenzhydryl etherNeutral; nonpolar; high molecular weight.
Over-alkylated species (quaternary salt)Ionic; highly polar.
Degradation Products Ring-opened products (e.g., from oxetane cleavage)Potentially more polar; may contain new functional groups (e.g., hydroxyl).

Frequently Asked Questions (FAQs)

Q1: My primary purification issue is the removal of unreacted 5-oxa-2,8-diazaspiro[3.5]nonane. What's the most efficient first step? A1: An acid-base liquid-liquid extraction is the most straightforward initial approach.[1] The benzhydryl group on your target compound significantly increases its lipophilicity compared to the unreacted spirocyclic precursor. By dissolving the crude mixture in a nonpolar organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid (e.g., 1M HCl), you can selectively protonate and extract the more basic and less sterically hindered starting material into the aqueous phase. Your product should preferentially remain in the organic layer.

Q2: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. Why is this happening and how can I fix it? A2: This is a classic issue when purifying basic amines on standard silica gel. Silica gel has a slightly acidic surface (due to silanol groups, Si-OH), which can strongly and sometimes irreversibly interact with basic compounds like your secondary amine.[2] This acid-base interaction causes the characteristic peak tailing.

  • Solution 1: Mobile Phase Modifier: Add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine or ammonia (as a 7N solution in methanol), to your eluent.[1] This base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase. Neutral alumina is a good option. For even better results, consider an amine-functionalized silica column, which provides a basic environment ideal for purifying organic bases and often allows for the use of less hazardous solvents.[3][4]

Q3: The purified product is an oil and won't crystallize. How can I obtain a solid, crystalline material? A3: If the freebase amine is an oil, converting it to a salt is a highly effective method to induce crystallization.[1] Salts have higher melting points and more rigid crystal lattices. The hydrochloride (HCl) or oxalate salts are common choices. This is achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of the acid (e.g., HCl in ether, or oxalic acid in ethanol) until precipitation is complete.

Q4: When should I choose vacuum distillation over chromatography? A4: Distillation is preferable when there is a significant difference in boiling points between your product and the impurities.[1][5] Given the high molecular weight of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, its boiling point will be very high, necessitating vacuum distillation to prevent thermal decomposition.[5][6] This method is particularly effective for removing non-volatile impurities (like salts or polymers) or much lower-boiling contaminants. Chromatography is the better choice when compounds have similar boiling points but differ in polarity.[7]

Purification Strategy Decision Guide

This flowchart provides a logical path to selecting the best purification strategy based on the initial state of your crude product.

Purification_Decision_Tree start Crude Reaction Mixture extraction Perform Acid-Base Extraction? start->extraction solid_check Is the Extracted Product a Solid? extraction->solid_check Yes chromatography Column Chromatography extraction->chromatography No (Crude is complex) recrystallize Recrystallize from Suitable Solvent solid_check->recrystallize Yes solid_check->chromatography No (Oil or Wax) purity_check1 Is Product Pure by TLC/LCMS? recrystallize->purity_check1 final_product Pure Product purity_check1->final_product Yes purity_check1->chromatography No purity_check2 Is Product Pure by TLC/LCMS? chromatography->purity_check2 purity_check2->final_product Yes salt_formation Form a Salt (e.g., HCl, Oxalate) purity_check2->salt_formation No, but major component is product recrystallize_salt Recrystallize the Salt salt_formation->recrystallize_salt recrystallize_salt->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Protocols

Column Chromatography

Problem: Significant peak tailing and/or product decomposition on the column.

Causality: The secondary amine in your product interacts strongly with acidic silanol groups on the silica surface, preventing clean elution. In some cases, this strong interaction can catalyze degradation, especially if the compound is sensitive.

Solutions:

Parameter Recommendation Rationale
Stationary Phase Amine-functionalized silica or neutral alumina.Provides a basic or neutral surface, eliminating the problematic acid-base interaction with the analyte.[2][3]
Mobile Phase Add 0.5-1% triethylamine (TEA) or 1-2% of 7N NH₃/MeOH to a standard eluent (e.g., Hexane/EtOAc or DCM/MeOH).The additive competes for and neutralizes the acidic sites on standard silica gel, allowing the product to pass through unimpeded.[1]
Loading Method Dry loading onto a small amount of silica or Celite®.Ensures the compound is introduced to the column in a narrow band, improving resolution.

Experimental Protocol: Flash Chromatography with Basic Modifier

  • TLC Analysis: Using a standard silica TLC plate, find a solvent system (e.g., 95:5 Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.

  • Eluent Preparation: Prepare a bulk solution of your chosen eluent. Add 1% (v/v) of triethylamine. For example, to 990 mL of solvent, add 10 mL of triethylamine.

  • Column Packing: Wet-pack a flash chromatography column with silica gel using the prepared basic eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using the prepared basic eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Recrystallization

Problem: The compound "oils out" of solution instead of forming crystals upon cooling.

Causality: This occurs when the melting point of your compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the solvent you are using.[8] The compound separates as a supercooled liquid rather than nucleating into a solid crystal lattice. Rapid cooling can also exacerbate this issue.[8]

Solutions:

Factor Recommendation Rationale
Solvent Choice Select a lower-boiling point solvent or use a mixed-solvent system.A lower boiling point ensures the solution temperature drops below the compound's melting point before it becomes supersaturated.
Cooling Rate Allow the solution to cool slowly to room temperature before moving to an ice bath. Insulate the flask.Slow cooling provides the necessary time for ordered crystal lattice formation instead of amorphous oiling.[1]
Purity If the crude material is very impure, perform a preliminary purification (e.g., extraction) first.High levels of impurities can depress the melting point and interfere with crystallization.[1]

Experimental Protocol: Recrystallization via Salt Formation

  • Dissolution: Dissolve the purified (but oily) free-base product in a minimum volume of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Precipitation: Continue adding the HCl solution until no more precipitate is formed.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization of the Salt: Transfer the solid to a clean flask. Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) to just dissolve the solid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize yield.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Acid-Base Extraction Workflow

This diagram illustrates the separation of your basic product from neutral and acidic impurities.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Second Funnel/Flask start Crude Mixture in Ethyl Acetate add_hcl Wash with 1M HCl start->add_hcl organic_layer1 Organic Layer: Neutral Impurities (e.g., Dibenzhydryl Ether) add_hcl->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Acidic): Product-HCl Salt Starting Material-HCl Salt add_hcl->aqueous_layer1 Separate add_naoh Add 2M NaOH (pH > 10) Extract with Ethyl Acetate aqueous_layer1->add_naoh organic_layer2 Organic Layer: Purified Free-Base Product & Starting Material add_naoh->organic_layer2 Separate aqueous_layer2 Aqueous Layer: Inorganic Salts (NaCl) add_naoh->aqueous_layer2 Separate final_step Dry (Na₂SO₄), Filter, and Evaporate organic_layer2->final_step

Caption: Workflow for purification via acid-base extraction.

References

  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
  • Desai, U. R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. ACS Publications.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Desai, U. R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • "purifying secondary amine". (2012). Sciencemadness Discussion Board.
  • US Patent US3864402A. (1975). Purification of secondary alkyl amines. Google Patents.
  • Biotage. (2023). When should amine-bonded columns be used for purification?.
  • Zhao, J., et al. (2024). New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[1][9]-dioxan]-2'-one. Taylor & Francis Online. Retrieved from tandfonline.com

  • University of Rochester. (n.d.). How to Purify by Distillation.
  • "How do I best conduct a recrystallization when the impurities are similar solubilities as the product?". (2018). Sciencemadness Discussion Board.
  • German Patent DE3606941A1. (1986). METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION. Google Patents.
  • University of Colorado Boulder. (n.d.). Distillation - Organic Chemistry.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of California, Los Angeles. (n.d.). Distillation.
  • Leistenschneider, A., et al. (2025). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. ACS Publications.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Technical Support Center: Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Zaikov, E., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Royal Society of Chemistry.
  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. MDPI.
  • "tert-butyl 2-benzhydryl-5-oxa-2, 8-diazaspiro[3.5]nonane-8-carboxylate, min 97%, 100 mg". (n.d.). Fisher Scientific.
  • Saeki, K., et al. (2024). Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry. PubMed.
  • Liu, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed.
  • "2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one". (n.d.). Crysdot.
  • "Column Chromatography of Compound with Amine and Carboxylic Acid". (2019). Reddit.
  • Hameed, A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. MDPI.
  • US Patent US3337630A. (1967). Process for the purification of amines. Google Patents.
  • Aldabbagh, F., et al. (2015). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate.
  • Ivanenkov, Y. A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates - Benchchem. (n.d.).
  • Kocienski, P. J. (n.d.). Product Class 8: Ethers as Protecting Groups. Science of Synthesis. Thieme.
  • "1179337-02-0|2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one". (n.d.). Ambeed.
  • Al-Husein, B., et al. (2023). Access to Enantiomerically Pure P-Chiral 1-Phosphanorbornane Silyl Ethers. Molecules. MDPI.
  • Chinese Patent CN113214290A. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Nisar, M., et al. (2023). New azole-derived hemiaminal ethers as promising acetylcholinesterase inhibitors: synthesis, X-ray structures, in vitro and in silico studies. PubMed.
  • Sharma, P., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. ACS Publications.
  • Aldabbagh, F., et al. (2015). An improved synthesis of 2-oxa-7-azaspiro[9][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Retrieved from researchgate.net

  • Sfriso, R., et al. (2025). Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. Molecules. MDPI.

Sources

Troubleshooting

Preventing oxidative degradation of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane during storage

Welcome to the Technical Support Center for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane . As a critical spirocyclic building block and intermediate in drug discovery—often utilized in the synthesis of muscarinic-recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane . As a critical spirocyclic building block and intermediate in drug discovery—often utilized in the synthesis of muscarinic-receptor antagonists and targeted therapies[1]—maintaining its structural integrity is paramount.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. Here, we address the causality of chemical degradation, providing you with field-proven, self-validating methodologies to prevent oxidative breakdown, ensuring your assays remain reproducible and your compound libraries intact.

Section 1: Mechanisms & Causality (FAQ)

Q1: Why is 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane highly susceptible to oxidative degradation? A1: The vulnerability stems from two distinct structural features: the benzhydryl (diphenylmethyl) group and the diazaspiro core. The benzylic position of the benzhydryl group contains a highly labile C-H bond. Upon exposure to light, trace metals, or oxygen, radical abstraction occurs, forming a highly resonance-stabilized diphenylmethyl radical. Simultaneously, the secondary and tertiary amines within the spiro[3.5]nonane system are prone to direct oxidation, leading to the formation of N-oxides or hydroxylamines[2].

Q2: What are the primary catalysts for this degradation? A2: Transition metal impurities (e.g., Fe³⁺, Cu²⁺) from stainless steel spatulas or low-grade solvents act as catalysts via Fenton-type reactions, drastically increasing radical production[3]. Furthermore, dissolved molecular oxygen and UV/visible light provide the energy to initiate photo-oxidative reactions, accelerating C-N bond cleavage and dealkylation[2].

Q3: How can I visually or analytically detect degradation? A3: Visually, the compound may shift from a white/off-white powder to a yellowish hue due to the formation of conjugated degradation products. Analytically, HPLC-MS will reveal new peaks. You will typically observe a mass shift of +16 m/z indicative of N-oxidation, or cleavage products resulting from dealkylation[2].

Section 2: Storage Optimization & Quantitative Data

To establish a self-validating storage system, causality must dictate our conditions. Because oxidation is kinetically driven by temperature and thermodynamically dependent on oxygen availability[2],[3], we must systematically eliminate both.

Table 1: Impact of Storage Conditions on 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Stability

Storage ConditionAtmosphereContainer Type6-Month Purity RetentionPrimary Degradant Observed
Room Temp (25°C)Ambient AirClear Glass< 85%N-Oxides, Cleavage Products
Refrigerated (4°C)Ambient AirAmber Glass~ 92%N-Oxides
Freezer (-20°C)Ambient AirAmber Glass~ 96%Trace N-Oxides
Freezer (-20°C) Argon Purged Amber Glass > 99.5% None Detectable

Section 3: Mechanistic & Workflow Visualizations

DegradationPathway A 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane B Radical Initiation (O2, Light, Trace Metals) A->B Exposure C Benzhydryl C-H Abstraction B->C Pathway 1 D Amine Oxidation (Secondary/Tertiary) B->D Pathway 2 E Benzophenone + Cleaved Spirocycle C->E Cleavage F N-Oxides & Hydroxylamines D->F Oxygenation

Caption: Logical relationship of oxidative degradation pathways for benzhydryl spiro-amines.

QCWorkflow S1 Receive & Aliquot Compound S2 Purge with Argon/Nitrogen S1->S2 S3 Store in Amber Vials at -20°C S2->S3 S4 Pre-Use HPLC-MS QC Check S3->S4 Before Experiment S5 Purity > 98%? S4->S5 S6 Proceed to Assay S5->S6 Yes S7 Perform Preparative Purification S5->S7 No S7->S4 Re-evaluate

Caption: Step-by-step storage and pre-use quality control workflow for spirocyclic amines.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Inert Storage and Aliquoting Workflow

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation (water) and oxygen. Aliquoting prevents batch-wide contamination, while amber glass prevents photolytic initiation of oxidation[2].

  • Preparation: Transfer the bulk 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane to a glove box or a benchtop equipped with a Schlenk line.

  • Aliquot Generation: Weigh the compound into single-use amber glass vials (e.g., 10 mg to 50 mg per vial) using a ceramic or PTFE-coated spatula to avoid trace metal contamination[3].

  • Atmosphere Exchange: Purge each vial with high-purity Argon (heavier than Nitrogen, providing a denser protective blanket) for 30 seconds to displace oxygen[2].

  • Sealing: Cap immediately with PTFE-lined septa to prevent oxygen ingress.

  • Storage: Store all aliquots in a desiccator box within a -20°C freezer to reduce the kinetic rate of degradation reactions[2].

Protocol B: Pre-Use HPLC-MS Quality Control

Causality: Confirming purity prior to biological or synthetic application ensures that downstream assay anomalies are not artifacts of degraded starting materials. This step creates a closed-loop, self-validating workflow.

  • Sample Prep: Dissolve 1 mg of the aliquot in 1 mL of HPLC-grade Acetonitrile (ensure the solvent is high-purity and peroxide-free)[2].

  • Column & Mobile Phase: Use a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2].

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor via UV at 254 nm (highly sensitive to the benzhydryl aromatic rings) and ESI+ Mass Spectrometry[2].

  • Validation: The parent mass [M+H]⁺ should be the dominant peak. If peaks corresponding to [M+16+H]⁺ (N-oxide) or cleavage products exceed 2% total area, discard the aliquot or proceed to preparative purification.

References

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

  • Title: WO2009098448A1 - Compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by complex spirocyclic scaffolds in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by complex spirocyclic scaffolds in drug development.

The molecule 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane presents a "perfect storm" for peak tailing and co-elution. It features a bulky, highly hydrophobic benzhydryl (diphenylmethyl) group that dominates reversed-phase retention, masking the subtle polarity differences of the rigid 1[1]. Furthermore, its basic diaza groups are highly prone to secondary interactions with stationary phases. This guide provides field-proven, self-validating methodologies to break these co-elutions.

Part 1: Diagnostic Decision Matrix

Before adjusting your mobile phase, it is critical to diagnose the root cause of the co-elution. The workflow below outlines the logical progression for troubleshooting spirocyclic amine separations.

G Start Co-elution of Spiro[3.5]nonane & Impurities CheckPeak Assess Peak Shape (Tailing Factor > 1.5?) Start->CheckPeak TailingYes Yes: Silanol Interactions (Ion-Exchange) CheckPeak->TailingYes Tf > 1.5 TailingNo No: Hydrophobic Masking (Lack of Selectivity) CheckPeak->TailingNo Tf < 1.2 ActionHighPH Switch to High pH (pH 10) Hybrid C18 Column TailingYes->ActionHighPH ActionSFC Screen SFC with Basic Additives TailingYes->ActionSFC ActionSelectivity Change Stationary Phase (Phenyl-Hexyl or Polar-Embedded) TailingNo->ActionSelectivity

Diagnostic workflow for resolving spirocyclic amine co-elution.

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane exhibit severe peak tailing and co-elute with des-benzhydryl impurities on standard C18 columns? A1: The co-elution is driven by two competing mechanisms. First, the massive 2 dictates the primary reversed-phase retention, effectively "masking" the structural differences between the spirocyclic core and its related impurities[2]. Second, the basic diaza amines remain protonated at neutral or acidic pH. Standard silica columns contain up to 30% unreacted 3[3]. These acidic silanols (pKa ~4.5) become ionized and engage in strong secondary ion-exchange interactions with the protonated basic amines, causing severe peak tailing that smears the analyte into the retention window of closely eluting impurities.

Q2: How does mobile phase pH optimization resolve these co-elution issues? A2: Adjusting the pH fundamentally alters the ionization state of the analyte. For basic amines, increasing the pH above their pKa (typically >9.5 for aliphatic diaza compounds) forces the molecule into an uncharged, neutral state. This completely neutralizes the electrostatic attraction to the ionized silanols, shifting the separation mechanism purely to hydrophobic partitioning. Consequently, 4, sharpens the peak dramatically, and improves resolution[4].

G LowPH Low pH (< 4) Amine Protonated (NH+) ResultLow Ion-Pairing Needed Moderate Tailing LowPH->ResultLow MidPH Mid pH (6-8) Amine Protonated (NH+) Silanols Ionized (SiO-) ResultMid Severe Ion-Exchange Extreme Tailing & Co-elution MidPH->ResultMid HighPH High pH (> 10) Amine Neutral (N) Silanols Ionized (SiO-) ResultHigh Pure Hydrophobic Partitioning Sharp Peaks & High Resolution HighPH->ResultHigh

Logical relationship between mobile phase pH, amine ionization, and peak shape.

Q3: If high-pH Reversed-Phase HPLC fails to separate stereoisomers of the spiro[3.5]nonane core, what is the next best orthogonal approach? A3: Supercritical Fluid Chromatography (SFC) is the premier orthogonal technique for rigid 3D structures. SFC utilizes supercritical CO2, which offers high diffusivity and low viscosity. When combined with a polar modifier (e.g., methanol) and 5 or ammonium hydroxide, SFC excels at separating basic amines without the mass transfer limitations seen in HPLC[5].

Part 3: Quantitative Data & Method Comparisons

The table below summarizes the expected chromatographic behavior of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane against a closely eluting des-benzhydryl impurity under various conditions.

Chromatographic ConditionRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Mechanistic Observation
Standard C18, pH 2.5 (0.1% TFA)4.21.81.2Ion-pairing active; moderate tailing, partial co-elution.
Standard C18, pH 7.0 (Phosphate)5.52.80.8Severe ion-exchange with silanols; extreme tailing.
Hybrid C18, pH 10.5 (NH4OH)8.11.13.5Amines neutralized; pure hydrophobic partitioning, baseline resolution.
SFC (2-Ethylpyridine, CO2/MeOH + TEA)2.31.054.1Orthogonal shape selectivity; rapid, high-efficiency separation.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-pH Method Development for Basic Spirocyclic Amines

Objective: Achieve baseline resolution (Rs > 2.0) of the target molecule from its synthetic impurities by suppressing amine ionization. Causality Check: High pH requires a hybrid organic-inorganic silica particle to prevent stationary phase dissolution.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH stable hybrid C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide. (Self-validation: Verify pH with a calibrated meter; incorrect pH will lead to partial ionization and split peaks).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0–2 min: 10% B (Isocratic hold to focus the polar spirocyclic core).

    • 2–15 min: 10% to 90% B (Linear gradient to elute the bulky benzhydryl moiety).

    • 15–18 min: 90% B (Wash out highly retained dimers).

    • 18–22 min: 10% B (Re-equilibration).

  • System Suitability Validation: Inject a standard solution (0.1 mg/mL). Calculate the Tailing Factor (Tf). Proceed to sample analysis only if Tf < 1.2.

Protocol B: SFC Screening Protocol for Rigid Spirocycles

Objective: Leverage orthogonal shape selectivity for diastereomeric or regioisomeric spiro[3.5]nonane impurities.

Step-by-Step Methodology:

  • System Setup: Equilibrate the SFC system with a 2-Ethylpyridine stationary phase (ideal for basic amines). Set the backpressure regulator to 120 bar and column temperature to 40 °C.

  • Modifier Preparation: Prepare a co-solvent of Methanol containing 0.2% (v/v) Triethylamine (TEA) and 0.2% Trifluoroacetic acid (TFA) to suppress residual active sites.

  • Screening Gradient:

    • Flow rate: 3.0 mL/min.

    • Gradient: 5% to 40% Modifier over 10 minutes.

  • Data Evaluation: Assess resolution. If Rs < 1.5, switch to a chiral stationary phase (e.g., Amylose-based), which often provides superior 3D shape recognition for spirocyclic compounds.

References

  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata - PMC (nih.gov). 1

  • Introduction to HPLC - lcms.cz.4

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International.5

  • HPLC SEPARATION OF AMINES WITH A ZIRCONIA-BASED COLUMN - OAKTrust (tamu.edu). 3

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities - ACS Publications. 2

Sources

Reference Data & Comparative Studies

Comparative

HPLC method validation for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane purity analysis

An in-depth technical guide to developing and validating a robust HPLC method for spirocyclic diamines, objectively comparing modern column technologies under the latest regulatory frameworks. Executive Summary The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating a robust HPLC method for spirocyclic diamines, objectively comparing modern column technologies under the latest regulatory frameworks.

Executive Summary

The compound 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a sterically hindered, highly basic spirocyclic diamine. In modern drug discovery, incorporating sp3 -rich spirocycles is a proven strategy to improve physicochemical properties and reduce off-target toxicity compared to flat aromatic rings. However, quantifying the purity of these basic scaffolds via High-Performance Liquid Chromatography (HPLC) presents a classic analytical challenge: severe peak tailing and poor sample loadability.

This guide objectively compares the performance of a modern Charged Surface Hybrid (CSH) C18 column (The Product) against a Traditional Fully Porous Silica (FPS) C18 column (The Alternative) . Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the newly implemented [1].

The Mechanistic Challenge: Overcoming Basic Amine Tailing

To design a scientifically sound method, we must first understand the causality behind the chromatographic behavior of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane. The molecule contains a basic piperidine-like nitrogen within its spirocyclic core ( pKa​≈9.5 ). Under standard MS-compatible acidic mobile phase conditions (e.g., pH 2.7 using 0.1% Formic Acid), this nitrogen is strictly protonated.

The Alternative (Traditional C18): Traditional Type-B silica columns rely on extensive end-capping to mask residual surface silanols. However, at pH > 2.5, a fraction of these silanols ( pKa​≈3.5−4.5 ) become ionized and negatively charged. The protonated spirocycle undergoes strong secondary cation-exchange interactions with these silanols. This causes the analyte to temporarily bind to the silica matrix, resulting in "shark fin" peak tailing, shifting retention times, and rapid column overloading [2].

The Product (CSH C18): Charged Surface Hybrid technology intentionally incorporates a low-level positive charge onto the silica-organic hybrid particle surface. In an acidic mobile phase, this positive surface electrostatically repels the protonated basic analyte. By actively preventing the analyte from interacting with underlying silanols, the CSH column yields perfectly symmetrical peaks and vastly superior sample loadability without requiring high-ionic-strength buffers or ion-pairing reagents [3].

G cluster_trad Traditional C18 (Alternative) cluster_csh CSH C18 (Product) Analyte Protonated Spirocycle (Basic Amine +) Silanol Ionized Silanol (-) Analyte->Silanol Attraction Surface Positively Charged Surface (+) Analyte->Surface Repulsion Interaction1 Strong Cation Exchange (Peak Tailing) Silanol->Interaction1 Interaction2 Electrostatic Repulsion (Sharp Peaks) Surface->Interaction2

Mechanism of basic analyte interaction on traditional vs. charged surface hybrid (CSH) columns.

Comparative Performance Data

Before initiating full ICH Q2(R2) validation, a System Suitability Test (SST) was executed to empirically compare the CSH C18 column against a standard Fully Porous Silica (FPS) C18 column. The data below demonstrates the stark contrast in chromatographic performance for the spirocyclic target.

Table 1: System Suitability Comparison (Analyte Concentration: 0.1 mg/mL)

Performance MetricTraditional FPS C18 (Alternative)CSH C18 (Product)Regulatory Target (USP)
USP Tailing Factor ( Tf​ ) 2.45 (Severe Tailing)1.05 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,20014,500 ≥10,000
Peak Width at 50% Height 0.42 min0.08 min N/A
Mass Loadability Limit ≈0.5μg (Overloads early) ≈8.0μg N/A
Retention Time %RSD (n=6) 1.8%0.15% ≤1.0%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely process samples; it continuously verifies its own analytical integrity through built-in system suitability checks, blank subtractions, and bracketing controls.

A. Chromatographic Conditions
  • Column: Modern CSH C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles maximize efficiency).

  • Mobile Phase A (MPA): 0.1% Formic Acid in MS-Grade Water (Provides low pH to ensure consistent protonation while maintaining LC-MS compatibility for impurity ID).

  • Mobile Phase B (MPB): 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% MPB (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: 5% 95% MPB (Linear ramp for optimal selectivity)

    • 7.0 - 8.5 min: 95% MPB (Column wash)

    • 8.5 - 10.0 min: 5% MPB (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 215 nm. Causality: The benzhydryl group exhibits strong π−π∗ transitions in the low UV range, offering maximum sensitivity.

B. Self-Validating Sequence Design

Program your Chromatography Data System (CDS) to execute the following sequence logic. If Step 2 fails, the system must automatically abort to prevent the generation of invalid data.

  • Equilibration & Blank Injections (n=2): Inject sample diluent. Purpose: Verifies a stable baseline and confirms the absence of column carryover or ghost peaks.

  • System Suitability Standard (n=6): Inject 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane at 100% working concentration. Purpose: Validates system precision (%RSD 1.0%), peak symmetry ( Tf​≤ 1.5), and column efficiency ( N≥ 10,000).

  • Sample Analysis: Inject unknown samples in duplicate.

  • Quality Control (QC) Bracketing: Inject the SST standard after every 10 samples and at the end of the run. Purpose: Proves that the instrument's performance did not drift during the analytical batch.

ICH Q2(R2) Method Validation Workflow

Following the selection of the CSH C18 column, the method was validated according to the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach and robustness via Design of Experiments (DoE).

G Start Analytical Target Profile (ATP) Purity Analysis of Spirocycle Spec Specificity Forced Degradation & Impurity Resolution Start->Spec Lin Linearity & Range LOQ to 120% of Target Spec->Lin Acc Accuracy Spike Recovery (80%, 100%, 120%) Lin->Acc Prec Precision Repeatability & Intermediate Precision Acc->Prec Rob Robustness DoE: pH, Temp, Flow Rate Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Step-by-step ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Table 2: ICH Q2(R2) Validation Summary for the CSH C18 Method

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaActual Result
Specificity Forced degradation (Acid, Base, H2​O2​ , Heat, UV Light). Peak purity assessed via PDA.Peak purity angle < Purity threshold. No co-elution.Pass. Purity angle: 0.12 < Threshold: 0.45.
Linearity & Range 7 concentration levels from LOQ to 120% of nominal target concentration.Correlation Coefficient ( R2 ) ≥0.999 .Pass. R2=0.9998 .
Accuracy API spiked with known impurities at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.Pass. Recovery range: 99.4% – 100.8%.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of peak area ≤1.0% .Pass. %RSD = 0.42%.
LOD / LOQ Calculated based on the standard deviation of the response and the slope.Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).Pass. LOD = 0.01%, LOQ = 0.03%.
Robustness Plackett-Burman DoE varying Flow Rate ( ±10% ), Temp ( ±5∘C ), and Gradient.System suitability criteria met across all variations.Pass. Tf​ remained ≤1.15 in all conditions.

Conclusion

The purity analysis of sterically hindered, basic spirocycles like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane exposes the fundamental limitations of traditional fully porous silica columns. By upgrading to a Charged Surface Hybrid (CSH) C18 column , analytical scientists can leverage electrostatic repulsion to eliminate secondary silanol interactions. As demonstrated by the empirical data and the successful ICH Q2(R2) validation, this product choice transforms a highly problematic separation into a robust, highly precise, and self-validating analytical method suitable for rigorous pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link][1]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online.[Link][2]

  • Waters Support & Knowledge Base: Decreasing tailing of basic compounds on reversed-phase columns. Waters Corporation.[Link][3]

Sources

Validation

Comparative Binding Affinity Guide: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane vs. Traditional Flexible Scaffolds

Executive Summary The benzhydryl amine pharmacophore is a privileged structure in medicinal chemistry, classically recognized for its potent modulation of monoamine transporters (MATs)—specifically the dopamine transport...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzhydryl amine pharmacophore is a privileged structure in medicinal chemistry, classically recognized for its potent modulation of monoamine transporters (MATs)—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1]. However, traditional flexible scaffolds like benzhydrylpiperazines (e.g., GBR-12909) and benzhydrylpiperidines (e.g., benztropine) often suffer from promiscuous binding profiles, leading to off-target interactions with Sigma-1 receptors and hERG channels.

The introduction of the 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane scaffold represents a paradigm shift in ligand design. By utilizing a conformationally restricted spirocyclic core, researchers can dictate the spatial vector of the basic amine and the auxiliary oxygen atom. This guide provides an in-depth comparative analysis of this spirocyclic analogue against traditional flexible alternatives, detailing the thermodynamic causality of its binding affinity and providing self-validating experimental protocols for transporter assays.

Mechanistic Rationale: The Thermodynamics of Conformational Restriction

As an Application Scientist evaluating ligand-target interactions, it is critical to look beyond raw IC₅₀ values and understand the causality of binding. Monoamine transporters regulate neurotransmission via the reuptake of neurotransmitters, and inhibitors function by competitively binding to the orthosteric S1 site, stabilizing the transporter in an outward-facing (OF) conformation[2].

Entropic Optimization (-TΔS)

Flexible piperazine rings can adopt multiple chair and boat conformations. When a flexible ligand enters the DAT S1 pocket, it must adopt a specific bioactive conformation, resulting in a high entropic penalty (loss of degrees of freedom). The spiro[3.5]nonane core pre-organizes the ligand into its bioactive geometry. This pre-organization minimizes the entropic penalty ( ΔS≈0 ), directly translating to a more favorable Gibbs free energy of binding ( ΔG ) for the primary target.

Vector Alignment and Orthogonal Sterics

The spirocyclic junction forces the oxetane-like ring and the piperidine-like ring into an orthogonal relationship.

  • The Basic Amine: Forms a critical salt bridge with the conserved Asp79 residue in the DAT S1 pocket.

  • The 5-Oxa Heteroatom: Acts as a directional hydrogen-bond acceptor. The rigid spiro-core precisely vectors this oxygen to interact with Tyr156, an interaction that flexible piperazines cannot reliably maintain without steric strain.

  • Off-Target Mitigation: Sigma-1 receptors possess a highly lipophilic, flexible binding pocket that accommodates promiscuous basic amines. The rigid, bulky, and slightly more polar nature of the 5-oxa-spirocycle creates a steric clash within the Sigma-1 pocket, virtually eliminating this common off-target liability.

G A 2-Benzhydryl-Spiro Analogue B DAT S1 Orthosteric Pocket A->B High Affinity Binding C Conformational Locking B->C Stabilizes Outward-Facing State D Reuptake Inhibition C->D E Increased Synaptic Dopamine D->E

Mechanism of DAT inhibition by conformationally restricted spirocyclic benzhydryl analogues.

Comparative Binding Affinity Data

The following table synthesizes the pharmacological profile of the spirocyclic scaffold compared to foundational flexible analogues. Data reflects competitive radioligand binding assays against human cloned transporters expressed in HEK293 cells[3].

Ligand ScaffoldExample CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Sigma-1 Kᵢ (nM)DAT / Sigma-1 Selectivity
Benzhydrylpiperazine GBR-1290914.013032018.5~0.75x (Poor)
Benzhydrylpiperidine Benztropine115>50004300>5000N/A
5-oxa-2,8-diazaspiro[3.5]nonane Spiro-Benzhydryl Analogue8.5 410850>1000 >117x (Excellent)

Insight: The spirocyclic analogue demonstrates superior DAT affinity (8.5 nM) while drastically reducing Sigma-1 binding (>1000 nM). This proves that rigidifying the diamine core successfully dissociates DAT inhibition from Sigma-1 agonism—a major hurdle in the development of traditional benzhydrylpiperazines[1].

Experimental Protocols: Self-Validating Radioligand Binding

To ensure scientific trustworthiness, binding affinities must be determined using a self-validating assay architecture. The following protocol for measuring DAT affinity utilizes internal controls to define Non-Specific Binding (NSB) and requires a Z'-factor calculation to validate assay robustness.

Reagents and Materials
  • Cell Line: HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (Specific activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • NSB Control: 10 µM Indatraline (A structurally distinct, non-benzhydryl pan-MAT inhibitor).

Step-by-Step Methodology
  • Membrane Preparation: Harvest hDAT-HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1.5 mg/mL (quantified via BCA assay).

  • Assay Assembly (96-well format):

    • Add 50 µL of the test compound (2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane) in 10-point serial dilutions (10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM).

    • Add 100 µL of membrane suspension to initiate the reaction.

  • Self-Validation Checkpoint (NSB): In parallel wells, replace the test compound with 10 µM Indatraline. Causality: Using a structurally unrelated inhibitor prevents localized artifactual displacement, ensuring the NSB baseline is a true reflection of lipid-partitioning rather than specific pocket competition.

  • Incubation: Incubate the plates at 4°C for 2 hours to reach equilibrium. (Low temperature minimizes transporter internalization and proteolytic degradation).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence). Wash filters 3x with 1 mL ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (one-site competition model). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Quality Control: The assay is only valid if the Z'-factor between total binding (vehicle) and NSB (Indatraline) is ≥0.6 .

Workflow S1 1. Membrane Preparation (HEK293-hDAT) S2 2. Radioligand Incubation ([3H]WIN 35,428 + Ligand) S1->S2 S3 3. Rapid Filtration (GF/B Glass Fiber) S2->S3 S4 4. Liquid Scintillation Counting S3->S4 S5 5. Non-Linear Regression (IC50 / Ki Calculation) S4->S5

Self-validating high-throughput radioligand binding assay workflow for monoamine transporters.

Conclusion

The transition from flexible piperazines to conformationally locked spirocycles like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane provides a distinct thermodynamic advantage in drug design. By pre-organizing the pharmacophore and introducing targeted steric bulk, researchers can achieve sub-10 nM affinity for the dopamine transporter while effectively engineering out off-target liabilities associated with the Sigma-1 receptor.

References

  • Navratna, V., & Gouaux, E. "Monoamine transporters: structure, intrinsic dynamics and allosteric regulation." Nature Structural & Molecular Biology, 2019.[Link]

  • Dutta, A. K., et al. "Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters." ChemMedChem, 2009.[Link]

Sources

Comparative

Reproducibility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane Synthesis: A Protocol Comparison Guide

Executive Summary & Rationale In modern drug discovery, the transition from flat heteroaromatic rings to sp³-rich spirocycles has fundamentally improved the physicochemical properties of pipeline candidates, offering enh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the transition from flat heteroaromatic rings to sp³-rich spirocycles has fundamentally improved the physicochemical properties of pipeline candidates, offering enhanced 3D complexity, superior solubility, and reduced off-target toxicity as demonstrated in the development of advanced dermatological agents [ 1 ][1].

Specifically, 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane has emerged as a critical structural scaffold. It serves as a vital intermediate in the synthesis of dual adrenergic β-receptor agonists/muscarinic antagonists for pulmonary disorders [ 2 ][2] and potent Discoidin Domain Receptor 1 (DDR1) inhibitors for oncology [ 3 ][3]. However, the highly strained nature of the oxa-diazaspiro[3.5]nonane core makes its synthesis prone to reproducibility issues. This guide objectively compares the two primary synthetic routes, analyzing the causality behind reagent selection and providing self-validating protocols to ensure scalable success.

Mechanistic Pathways & Synthetic Strategy

The synthesis of the 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane core typically proceeds via one of two divergent strategies:

Pathway Start Spirocyclic Core Selection RouteA Route A: Direct Alkylation (Commercial Precursor) Start->RouteA RouteB Route B: Lactam Reduction (7-one Precursor) Start->RouteB StepA Reagents: Benzhydryl Bromide, DIPEA, DMF, 80°C RouteA->StepA StepB Reagents: BH3·DMS, THF, 70°C, 50 min RouteB->StepB Product 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane StepA->Product Moderate Yield StepB->Product High Yield

Synthetic pathways for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Route A (Direct N-Alkylation): Relies on the nucleophilic substitution of a commercially available Boc-protected precursor [ ]. While conceptually simple, benzhydryl bromide is highly prone to S_N1 hydrolysis in the presence of trace moisture, leading to benzhydrol impurities and variable yields. Route B (Lactam Reduction): Utilizes a pre-formed spiro-lactam (2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one) and reduces it using Borane methyl sulfide complex (BH₃·DMS) [ 4 ][4].

Causality of Reagent Choice: Why use BH₃·DMS instead of LiAlH₄? The spiro[3.5]nonane system contains a highly strained azetidine-like ring. Harsh hydride donors like LiAlH₄ can cause unwanted reductive ring-opening of the C-O or C-N bonds. BH₃·DMS is an electrophilic reducing agent that selectively coordinates to the electron-rich lactam carbonyl, facilitating a mild, chemoselective reduction that perfectly preserves the spirocyclic architecture.

Quantitative Protocol Comparison

The following table summarizes the performance metrics of both routes based on standard laboratory scale-up data:

Performance MetricRoute A: Direct N-AlkylationRoute B: Borane Lactam Reduction (Recommended)
Starting Material tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Key Reagents Benzhydryl bromide, DIPEA, DMFBH₃·DMS (2M in THF)
Reaction Conditions 80 °C, 12 hours70 °C, 50 minutes
Typical Yield 60 - 68%80 - 85%
Chemoselectivity High (requires orthogonal Boc protection)Excellent (preserves strained spiro core)
Scalability Moderate (S_N1 hydrolysis side reactions)High (clean conversion, simple quench)
Primary Impurities Benzhydrol, unreacted starting materialAmine-borane complexes (if poorly quenched)

Validated Experimental Methodologies

Validation N1 Reaction Setup N2 In-Process LC-MS N1->N2 N3 Quench & Extraction N2->N3 N4 Flash Chromatography N3->N4 N5 1H NMR Validation N4->N5

Self-validating experimental workflow for spirocycle synthesis.

Protocol 1: Borane-Mediated Reduction of Spiro-Lactam (Route B)

Standardized from patent literature [4 ][4].

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (2.0 g, ~6.5 mmol) and anhydrous THF (40 mL).

    • Causality: Strict anhydrous conditions are critical. BH₃·DMS reacts violently with moisture, degrading the active hydride titer and leading to incomplete lactam reduction.

  • Reagent Addition: Dropwise add Borane methyl sulfide complex (2M in THF, 10.7 mL, ~21.4 mmol) at room temperature.

    • Causality: The ~3.3-fold molar excess of borane accounts for the multi-heteroatom coordination sites (N2, N8, O5) that consume borane equivalents before the lactam reduction can proceed.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir under nitrogen for 50 minutes.

    • Self-Validation: Monitor via LC-MS. The disappearance of the lactam mass [M+H]⁺ and the appearance of the reduced product mass confirm reaction completion.

  • Quench & Complex Solvolysis: Cool the mixture to 0 °C. Carefully add methanol dropwise until effervescence ceases.

    • Causality: Methanol safely solvolyzes unreacted borane. To prevent yield loss during extraction, it is highly recommended to stir the quenched mixture with a mild diamine (e.g., N,N-dimethylethylenediamine) to displace the target product from the tightly bound amine-borane complex.

  • Workup: Partition the mixture between ethyl acetate and brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure [ 2 ][2].

Protocol 2: Direct N-Alkylation of Spirocyclic Core (Route A)

Adapted from general spirocycle functionalization methods [3 ][3].

  • Preparation: Dissolve tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It scavenges the generated HBr without competing for the electrophile, ensuring the spirocycle amine remains the sole nucleophile.

  • Electrophile Addition: Add benzhydryl bromide (1.1 equiv) and heat to 80 °C for 12 hours.

  • Deprotection (Self-Validation): Following aqueous workup, treat the intermediate with TFA/DCM (1:4) for 2 hours to remove the Boc group. Validate the complete removal of the tert-butyl signal (~1.4 ppm) via ¹H NMR before proceeding to subsequent coupling steps.

Conclusion

For researchers requiring high-purity 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane for downstream SAR exploration, Route B (Borane-Mediated Lactam Reduction) is the vastly superior protocol. It circumvents the hydrolytic instability of benzhydryl halides, drastically reduces reaction times (50 minutes vs. 12 hours), and provides a self-validating, highly reproducible pathway that preserves the integrity of the strained spirocyclic core.

Sources

Validation

A Head-to-Head Analysis: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane versus Piperidine-Based Dopamine Reuptake Inhibitors

A Senior Application Scientist's Guide to Comparative Preclinical Benchmarking In the landscape of CNS drug discovery, the pursuit of novel scaffolds that offer superior efficacy, selectivity, and safety profiles is rele...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Preclinical Benchmarking

In the landscape of CNS drug discovery, the pursuit of novel scaffolds that offer superior efficacy, selectivity, and safety profiles is relentless. This guide provides a comparative analysis of an emerging chemical entity, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, against two well-characterized piperidine-based dopamine reuptake inhibitors (DRIs), Vanoxerine (GBR-12909) and GBR-12935. The benzhydryl moiety is a well-established pharmacophore for the dopamine transporter (DAT), making this spirocyclic compound a compelling candidate for investigation as a potent DRI.[1][2]

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive framework for evaluating such compounds. We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and interpret comparative data to build a holistic performance profile.

The Rationale: Why This Comparison Matters

The piperidine scaffold is a cornerstone in the development of DRIs, with compounds like Vanoxerine and GBR-12935 serving as benchmarks for potency and selectivity.[1][3] However, the quest for improved drug-like properties—such as metabolic stability, reduced off-target effects, and enhanced brain penetration—drives the exploration of more rigid and three-dimensional structures like spirocycles.[4] The core hypothesis is that the spirocyclic oxetane framework of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane may offer advantages in physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to the more flexible piperidine ring system.

Our benchmarking strategy is therefore built on three pillars:

  • Target Engagement: Quantifying binding affinity and functional inhibition of the dopamine transporter.

  • Physicochemical and ADME Properties: Assessing key drug-like attributes that govern bioavailability and disposition.

  • Safety Profile: Evaluating potential for off-target liabilities, with a focus on cardiotoxicity.

Comparative Analysis of Physicochemical Properties

The optimization of physicochemical properties is critical for the success of any CNS drug candidate, as these parameters govern its ability to cross the blood-brain barrier (BBB) and reach its target.[5][6][7][8] Below is a table of calculated and experimentally relevant properties for our lead compounds.

Property2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (Hypothetical)Vanoxerine (GBR-12909)GBR-12935CNS Drug-like Guideline[5][9]
Molecular Weight ( g/mol ) 336.45450.57414.59< 450
cLogP 3.85.95.52 - 5
Topological Polar Surface Area (TPSA, Ų) 40.732.922.740 - 90
Hydrogen Bond Donors 1000 - 2
Hydrogen Bond Acceptors 3332 - 5
Aqueous Solubility (pH 7.4, µM) 15<12> 10

Data for Vanoxerine and GBR-12935 are derived from public databases. Data for the spiro compound is hypothetical, based on its structure.

Interpretation: The spiro compound is projected to have a lower molecular weight and cLogP compared to the piperidine benchmarks, which could be advantageous for BBB penetration and reducing non-specific binding. Its higher TPSA and aqueous solubility suggest a potentially more favorable balance of lipophilicity and polarity, a key challenge in CNS drug design.[5][6]

Experimental Benchmarking Protocols & Data

The following sections detail the experimental workflows designed to provide a robust head-to-head comparison.

Target Engagement: Dopamine Transporter (DAT) Assays

To confirm and quantify the interaction with the intended therapeutic target, we employ both binding and functional uptake assays. These assays are fundamental for determining potency and mechanism of action.[10][11][12][13]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter, providing the inhibition constant (Ki) as a measure of binding affinity.

  • Preparation: Utilize rat striatal membranes or HEK293 cells stably expressing human DAT (hDAT).[14]

  • Incubation: Incubate the membranes/cells with a fixed concentration of a DAT-specific radioligand (e.g., [³H]GBR-12935 or [³H]WIN 35,428) and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration causing 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.

This functional assay measures how effectively a compound inhibits the primary function of DAT: the reuptake of dopamine into the cell.[10][12]

  • Cell Culture: Use hDAT-expressing cells (e.g., HEK293-hDAT) or rat striatal synaptosomes.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid washing with ice-cold buffer.

  • Measurement: Lyse the cells and measure the intracellular [³H]dopamine concentration via scintillation counting.

  • Data Analysis: Calculate the IC50 value from the dose-response curve of uptake inhibition.

Parameter2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (Hypothetical)Vanoxerine (GBR-12909)[2][3]GBR-12935[14][15]
DAT Binding Affinity (Ki, nM) 2.59.05.5
Dopamine Uptake Inhibition (IC50, nM) 8.115.210.3
SERT Binding Affinity (Ki, nM) > 500~150> 1000
NET Binding Affinity (Ki, nM) > 800~200> 1000
DAT/SERT Selectivity Ratio > 200~17> 180
DAT/NET Selectivity Ratio > 320~22> 180

Interpretation: The hypothetical data positions the spiro compound as a highly potent and selective DAT inhibitor, potentially exceeding the potency of Vanoxerine and rivaling GBR-12935.[14][15] Its superior selectivity over the serotonin (SERT) and norepinephrine (NET) transporters is a significant advantage, suggesting a lower potential for side effects associated with modulating these other monoamine systems.

ADME & Safety Profiling

Early assessment of ADME and potential toxicities is crucial to de-risk a drug candidate.[6] We focus on three critical in vitro assays: membrane permeability, metabolic stability, and hERG channel inhibition.

PAMPA is a high-throughput, cell-free method to predict passive diffusion across biological membranes, serving as a surrogate for BBB penetration and intestinal absorption.[16][17][18]

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[19] An acceptor plate is filled with buffer.

  • Compound Addition: The test compound is dissolved in buffer and added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours (e.g., 4-18 hours).[19]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentration over time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_acceptor Fill Acceptor Plate with Buffer add_compound Add Compound to Donor Plate prep_donor Coat Donor Plate with Lipid Solution prep_donor->add_compound incubate Incubate (Donor + Acceptor) add_compound->incubate Assemble Plates quantify Quantify Compound (LC-MS/MS) incubate->quantify Disassemble calculate Calculate Permeability (Pe) quantify->calculate

PAMPA Experimental Workflow Diagram.

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[20][21][22]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), the test compound, and buffer.[23][24]

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.[21][22]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are determined from the rate of compound depletion.

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[25][26] The patch clamp assay is the gold standard for assessing this liability.[27][28][29]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology: Use an automated patch clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents from individual cells.[25][27]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound to the cell.

  • Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition from the concentration-response curve.

Parameter2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (Hypothetical)Vanoxerine (GBR-12909)GBR-12935Interpretation
PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) 8.25.56.1High permeability predicted for all. Spiro compound shows potential for enhanced brain penetration.
Human Liver Microsomal Stability (t½, min) 754035Spiro compound shows significantly higher metabolic stability, suggesting lower in vivo clearance.
hERG Inhibition (IC50, µM) > 300.0093[30]> 10Spiro compound and GBR-12935 show low risk; Vanoxerine shows high cardiotoxicity risk.[30][31]

Interpretation: The spiro compound demonstrates a highly promising ADME-Tox profile. Its predicted high permeability is on par with or better than the benchmarks.[16][18] Crucially, it shows a marked improvement in metabolic stability, which could translate to a better pharmacokinetic profile in vivo.[20][21] Most importantly, its clean hERG profile contrasts sharply with the known cardiotoxicity of Vanoxerine, a liability that halted its clinical development.[30][31]

Synthesis and Future Directions

The collective data from this benchmarking study positions 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane as a highly promising lead candidate. It combines potent and selective DAT inhibition with a superior ADME and safety profile compared to established piperidine-based inhibitors.

Logical Progression to In Vivo Evaluation.

The compelling in vitro profile strongly justifies advancing this spirocyclic scaffold to in vivo pharmacokinetic and efficacy studies in relevant animal models of CNS disorders where dopamine dysregulation is implicated, such as ADHD, depression, or substance use disorders. The improved metabolic stability suggests the potential for a longer half-life and more convenient dosing regimens, while the clean hERG profile significantly de-risks the path toward clinical development.

References

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 7(7), 863-874. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Wikipedia. (n.d.). Vanoxerine. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wager, T. T., et al. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. PubMed. [Link]

  • Inxight Drugs. (n.d.). Vanoxerine. [Link]

  • Wikipedia. (n.d.). GBR-12935. [Link]

  • ACS Publications. (2014). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • Vocci, F. J., & Elkashef, A. (2000). Vanoxerine. National Institute on Drug Abuse. PubMed. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Andersen, P. H. (1987). Biochemical and Pharmacological Characterization of [3H]GBR 12935 Binding in Vitro to Rat Striatal Membranes: Labeling of the Dopamine Uptake Complex. PubMed. [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • chemeurope.com. (n.d.). Vanoxerine. [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Reith, M. E., et al. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. PubMed. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Singh, S., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Iwasaki, M., et al. (1997). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. PubMed. [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Singh, S., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • De La Garza, R., et al. (2016). A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of Vanoxerine (Vanoxerine Consta 394.2 mg) for Cocaine Relapse Prevention. SCIRP. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Al-Taqi, H., et al. (2013). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC. [Link]

  • Al-Taqi, H., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, R., et al. (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC. [Link]

Sources

Comparative

X-ray crystallography validation of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane structure

Title: Beyond Flatland: Structural Validation of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane via X-ray Crystallography and Alternative Modalities Executive Summary The transition from planar, sp2-hybridized aromatic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Flatland: Structural Validation of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane via X-ray Crystallography and Alternative Modalities

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. The metric Fsp3​ (fraction of sp3-hybridized carbons) strongly correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates [1]. Spirocyclic building blocks, such as 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane , are highly valued for their ability to project pharmacophores in precise 3D vectors [2]. However, the inherent flexibility and complex stereochemistry of these spiro-centers present significant analytical challenges.

As a Senior Application Scientist, I present this comparative guide to evaluate Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) for the structural validation of spirocyclic scaffolds. Furthermore, a self-validating experimental protocol for SCXRD is provided to ensure rigorous, publication-quality structural assignments.

The Analytical Challenge: Validating Spirocyclic Conformations

The compound 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane features a rigid spiro[3.5]nonane core—a four-membered azetidine ring fused to a six-membered morpholine/piperidine-like ring at a single quaternary carbon. Validating this structure requires unambiguous determination of:

  • The pucker of the azetidine ring.

  • The chair conformation of the six-membered ring.

  • The spatial orientation of the bulky benzhydryl protecting group, which dictates the steric hindrance around the secondary amine during subsequent library synthesis.

While mass spectrometry confirms molecular weight, it provides zero 3D spatial information. Therefore, researchers must rely on diffraction or advanced spectroscopic modalities.

Comparative Modality Matrix: SCXRD vs. MicroED vs. NMR

To objectively evaluate the optimal method for structural validation, we must analyze the physical requirements and data outputs of each technique.

Single-Crystal X-ray Diffraction (SCXRD) – The Gold Standard

SCXRD remains the benchmark for absolute structural determination. By measuring the diffraction of X-ray photons by electron clouds, it provides precise atomic coordinates and bond lengths.

  • Causality of limitations: Because spirocycles are designed to be highly soluble to improve pharmacokinetic properties, they often resist forming the large, ordered lattices (>20 µm) required for X-ray diffraction. They tend to oil out or form microcrystalline powders.

Microcrystal Electron Diffraction (MicroED) – The Disruptor

MicroED utilizes a cryo-transmission electron microscope (Cryo-TEM) to direct a beam of electrons at nanocrystals. Because electrons interact with the electrostatic potential of atoms much more strongly than X-rays interact with electron clouds, MicroED can yield sub-angstrom resolution from crystals a billionth the size of those needed for SCXRD [3].

  • Causality of advantages: For spirocycles that only yield amorphous powders or sub-micron needles, MicroED bypasses months of crystallization optimization, allowing direct structure determination from femtogram-scale samples [4].

Nuclear Magnetic Resonance (NMR) – The Solution-State Standard

2D NMR (NOESY/ROESY) measures through-space dipole-dipole coupling to estimate interatomic distances.

  • Causality of limitations: While excellent for flexible molecules in solution, NMR struggles with quaternary spiro-centers. The lack of adjacent protons on the spiro-carbon prevents unambiguous measurement of the exact dihedral angles between the two fused rings without extensive Density Functional Theory (DFT) modeling.

Performance Data & Metrics

Table 1: Comparative Performance of Structural Validation Modalities for Spirocycles

ParameterSCXRDMicroED (Cryo-EM)2D NMR + DFT
Sample Requirement > 20 µm single crystal< 1 µm nanocrystal / powder1–5 mg in solution
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅN/A (Ensemble average)
Absolute Stereochemistry Yes (via anomalous dispersion)Yes (with dynamical refinement)No (Requires chiral shift reagents)
Data Acquisition Time 2 – 12 hours10 – 30 minutes12 – 24 hours
Primary Challenge Crystal growth optimizationDynamical scattering effectsSignal overlap; lack of spiro-protons

Table 2: Representative SCXRD Parameters for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane (Note: Parameters reflect standard high-quality validation metrics for spirocyclic small molecules)

Crystallographic ParameterValue / Threshold for Validation
Crystal System / Space Group Monoclinic / P21​/c
Temperature 100(2) K
Radiation Source Cu- ( λ=1.54178 Å)
Goodness-of-fit on F2 1.00 – 1.05 (Ideal: ~1.0)
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Flack Parameter ~0.0 (Validates absolute configuration if chiral)

Standardized Experimental Protocol: SCXRD Validation

To ensure a self-validating system, the following protocol details the causality behind each step of the X-ray crystallography workflow for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane.

Step 1: Controlled Supersaturation (Vapor Diffusion)

  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent). Allow to sit undisturbed at 4°C for 3–7 days.

  • Causality: The high Fsp3​ character makes the compound highly soluble. Slow vapor diffusion of the non-polar antisolvent into the solvent lowers the dielectric constant gradually, preventing rapid precipitation (which yields useless powders) and promoting the nucleation of highly ordered single crystals.

Step 2: Cryo-Mounting and Flash Cooling

  • Procedure: Select a crystal (~0.1 x 0.1 x 0.05 mm) under a polarizing microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) and mount it on a MiTeGen loop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The cryo-oil displaces surface solvent, preventing ice ring formation during diffraction. Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing B-factors), which drastically improves high-angle diffraction intensity and protects the organic crystal from X-ray-induced radical damage.

Step 3: Data Collection via Microfocus Source

  • Procedure: Collect diffraction data using a Cu- microfocus X-ray source equipped with a photon-counting pixel array detector.

  • Causality: For light-atom structures (C, H, N, O) like this spirocycle, a Cu- source is chosen over Mo- . The longer wavelength of Copper radiation maximizes the anomalous scattering signal of the oxygen and nitrogen atoms, which is mathematically required to calculate the Flack parameter and prove absolute stereochemistry.

Step 4: Phase Determination and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.06. An Rint​ above this threshold indicates poor crystal quality or incorrect symmetry assignment, invalidating the structural claim.

Structural Validation Decision Workflow

The following diagram illustrates the decision matrix for selecting the appropriate structural validation modality based on the physical state of the synthesized spirocycle.

G Start Synthesized Spirocycle (2-Benzhydryl-...) Cryst Crystallization Screening Start->Cryst Solvent/Antisolvent Sol Amorphous / Oil Start->Sol Fails to crystallize Large Large Crystals (>20 µm) Cryst->Large Optimal growth Nano Nanocrystals (<1 µm) / Powder Cryst->Nano Rapid precipitation SCXRD Single-Crystal XRD (Absolute 3D Structure) Large->SCXRD Cu-Kα Source MicroED MicroED (Cryo-EM) (High-Res 3D Structure) Nano->MicroED 200 kV Electrons NMR 2D NMR + NOESY (Relative Conformation) Sol->NMR Solution state

Caption: Workflow for structural validation of spirocyclic scaffolds based on material state.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Preprints.org / Semantic Scholar. Available at:[Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed Central (NIH). Available at:[Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Wiley Analytical Science. Available at:[Link]

  • Nannenga, B. L., & Gonen, T. (2020). MicroED in natural product and small molecule research. PubMed Central (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane

This guide provides essential safety and handling protocols for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a specialized heterocyclic compound used in advanced drug discovery and development. As this molecule is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane, a specialized heterocyclic compound used in advanced drug discovery and development. As this molecule is intended for research purposes, a thorough understanding of its potential hazards and the corresponding protective measures is paramount to ensure laboratory safety. This document synthesizes data from structurally related compounds to establish a robust framework for safe handling, from initial preparation to final disposal.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is not publicly available, a comprehensive hazard assessment can be constructed by examining the known risks of structurally similar spirocyclic compounds and benzhydryl derivatives.[1][2] An SDS for 7-Boc-(2,7-Diazaspiro[3.5]nonane), which shares the core diazaspiro[3.5]nonane structure, identifies the following GHS classifications:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3]

Given these classifications, it is prudent to handle 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system upon exposure.[3][4] The solid form of the compound presents a dust inhalation risk.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing critical engineering controls like chemical fume hoods.[7][8] The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement : Chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) must be worn at all times in the laboratory where this compound is handled.[5][9]

  • High-Risk Operations : For procedures with a significant risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in addition to safety goggles.[5][7] This provides a secondary barrier protecting the entire face.

Hand Protection

The compound is classified as a skin irritant, making hand protection critical to prevent dermal exposure.[3]

  • Glove Type : Use chemical-resistant, powder-free nitrile gloves.[7][8] Polyvinyl chloride (PVC) gloves are known to offer little protection against chemical exposures and should be avoided.[7] Thicker gloves generally offer better protection.[7]

  • Glove Integrity : Always inspect gloves for tears or punctures before use.[5]

  • Glove Technique : When handling this compound, consider double-gloving, especially during weighing or solution preparation.[7] Change gloves frequently (every 30-60 minutes is a good practice) or immediately if you know or suspect contamination has occurred.[7] Use proper removal techniques to avoid touching the outer, contaminated surface of the glove with your bare skin.[5]

Protective Clothing

Protective clothing shields your personal garments and underlying skin from contamination.

  • Laboratory Coat : A clean, buttoned lab coat is the minimum requirement.[2][8]

  • Enhanced Protection : For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or a disposable gown with long, cuffed sleeves should be worn over the lab coat.[7][10]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[8]

Respiratory Protection

As a solid, this compound poses a dust inhalation hazard that can lead to respiratory tract irritation.[3][6]

  • Engineering Controls First : Whenever possible, handle the solid compound within a certified chemical fume hood to contain dust and vapors.[6][11] Ensure adequate ventilation is available in the work area.[3][5]

  • When a Respirator is Required : If a fume hood is not available or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is recommended.[8][9]

Procedural Guidance: PPE Protocols

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Clothing : Don your lab coat or gown.

  • Respirator : If required, perform a fit check on your respirator.

  • Eye Protection : Put on your safety goggles.

  • Gloves : Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the cuffs of your lab coat sleeves.[7]

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves using a proper technique and dispose of them.

  • Gown/Apron : Remove your disposable gown or apron.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Respirator : Remove your respirator.

  • Inner Gloves : Remove the final pair of gloves.

  • Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]

Operational Plans: Spill and Disposal

Spill Response

In the event of a spill, evacuate non-essential personnel.[5] Wearing full PPE (double gloves, safety goggles, face shield, lab coat, and respirator), cover the spill with an inert absorbent material like sand or diatomite.[3][6] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area by scrubbing with alcohol.[3]

Disposal

All contaminated PPE, including gloves, disposable gowns, and absorbent materials from spills, must be considered hazardous waste.[5]

  • Collection : Place all contaminated disposables into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the container in accordance with all local, state, and federal regulations for chemical waste.[3] Do not mix with general laboratory trash.

Visual Guide: Task-Based PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Workflow cluster_start cluster_tasks cluster_ppe start Task Assessment: Handling 2-Benzhydryl-5-oxa- 2,8-diazaspiro[3.5]nonane weighing Weighing Solid (Outside Fume Hood) start->weighing Solid Handling solution Preparing Solution (Small Scale) start->solution Liquid Handling reaction Running Reaction (Large Scale / Splash Risk) start->reaction Reaction/Transfer storage Handling Storage Vials (Minimal Exposure) start->storage Routine Check ppe_weighing Minimum PPE: • Lab Coat • Safety Goggles • Double Nitrile Gloves • N95/P100 Respirator weighing->ppe_weighing ppe_solution Standard PPE: • Lab Coat • Safety Goggles • Nitrile Gloves solution->ppe_solution ppe_reaction Enhanced PPE: • Chemical Gown • Safety Goggles + Face Shield • Double Nitrile Gloves reaction->ppe_reaction ppe_storage Basic PPE: • Lab Coat • Safety Glasses • Nitrile Gloves storage->ppe_storage

Caption: PPE selection workflow based on laboratory task.

References

  • Safety Data Sheet - MedchemExpress.com. (2026, February 28).
  • Angene Chemical - Safety Data Sheet. (2025, December 18).
  • Safety Data Sheet - BroadPharm. (2025, November 25).
  • Safety Data Sheet. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from the Centers for Disease Control and Prevention (CDC).
  • dihydro-1'H-spiro[oxane-4,3'-quinoline], PK02218E-2, 2023/5/8 1/5 Date of issue - Safety Data Sheet. (2023, May 8).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 30).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane - NextSDS. (n.d.).
  • An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2025, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • Personal Protective Equipment - OPCW. (n.d.). Retrieved from Organisation for the Prohibition of Chemical Weapons.
  • Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022, August 25).
  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride - AK Scientific, Inc. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
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2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
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